molecular formula C24H34Cl2N4O7 B1193725 VU590 dihydrochloride CAS No. 1783987-83-6

VU590 dihydrochloride

Katalognummer: B1193725
CAS-Nummer: 1783987-83-6
Molekulargewicht: 561.457
InChI-Schlüssel: FRYYSUBAHIUBNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VU590 is a small molecule inhibitor of KCNJ1 (IC50 = 294 nM).

Eigenschaften

IUPAC Name

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYYSUBAHIUBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849485
Record name 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313505-85-0
Record name 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

VU590 Dihydrochloride: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU590 dihydrochloride (B599025) is a small molecule inhibitor of the inward rectifier potassium (Kir) channel family, demonstrating notable potency and moderate selectivity for the renal outer medullary potassium channel (Kir1.1 or ROMK) and Kir7.1.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of VU590 dihydrochloride, detailing its molecular interactions, functional consequences, and the experimental methodologies used to elucidate these properties. The information presented is intended to support further research and drug development efforts targeting Kir channels.

Core Mechanism of Action: Intracellular Pore Blockade

This compound functions as an intracellular pore blocker of Kir1.1 channels.[1] Its inhibitory action is both voltage- and potassium-dependent, a characteristic feature of compounds that bind within the ion conduction pathway of the channel.[4][5] This suggests that VU590 enters the cell and accesses its binding site from the cytoplasmic side of the channel, physically occluding the pore to prevent the flux of potassium ions.

Molecular Interactions and Binding Site

Studies involving molecular modeling, site-directed mutagenesis, and patch-clamp electrophysiology have identified key residues within the channel pore that are critical for VU590 binding.[4][5][6] In Kir1.1, asparagine 171 (N171) is a crucial residue for high-affinity block by VU590.[4][5][6] Mutation of this residue to a negatively charged amino acid, such as aspartate (N171D) or glutamate (B1630785) (N171E), significantly reduces the inhibitory potency of VU590.[4][5][6] This highlights the importance of the specific chemical environment within the pore for the stable binding of the inhibitor.

Interestingly, the binding mode of VU590 appears to differ between Kir1.1 and Kir7.1. While a negatively charged residue at the equivalent position in Kir7.1 enhances the block by VU590, suggesting a distinct interaction mechanism.[4][5]

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against various Kir channels, revealing a degree of selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target ChannelIC50 ValueReference
Kir1.1 (ROMK) 290 nM[2][3]
294 nM[1]
~0.2 µM[4]
Kir7.1 8 µM[2][3]
~8 µM[4]
Kir2.1 No effect[1][4]
Kir4.1 No effect[1][4]

Signaling Pathways and Physiological Implications

The inhibition of Kir1.1 and Kir7.1 by VU590 has significant physiological consequences due to the vital roles these channels play in various tissues.

  • Renal Function: Kir1.1 is a key component in potassium recycling in the thick ascending limb and potassium secretion in the collecting duct of the kidney. Its inhibition can lead to diuretic effects.

  • Retinal Physiology: Kir7.1 is involved in maintaining the function of the retinal pigment epithelium (RPE). Inhibition of Kir7.1 by VU590 has been shown to affect the electroretinogram (ERG), specifically reducing the c-wave which originates from RPE cells.[7]

The signaling pathway affected by VU590 is a direct consequence of its channel-blocking activity, leading to alterations in membrane potential and ion homeostasis in cells expressing the target channels.

VU590_ext VU590 (extracellular) VU590_int VU590 (intracellular) VU590_ext->VU590_int Enters Cell Kir1_1 Kir1.1 Channel VU590_int->Kir1_1 Binds to Pore (N171) K_ion K+ Ion Membrane_Potential Membrane Potential Kir1_1->Membrane_Potential Maintains Altered_MP Altered Membrane Potential Kir1_1->Altered_MP Leads to K_ion->Kir1_1 Flow Cellular_Function Cellular Function (e.g., K+ Secretion) Membrane_Potential->Cellular_Function Regulates Block Blockade of K+ Flow Altered_CF Altered Cellular Function Altered_MP->Altered_CF Results in

Caption: Mechanism of VU590 action on Kir1.1 channels.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a combination of key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effect of VU590 on the function of Kir channels.

  • Cell Preparation: Mammalian cells (e.g., HEK-293) are transfected with the gene encoding the Kir channel of interest (e.g., Kir1.1, Kir7.1).

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of the membrane is then ruptured to gain electrical access to the whole cell.

  • Solutions: The intracellular solution (in the pipette) and the extracellular solution (bathing the cell) are of known ionic compositions.

  • Voltage Clamp: The membrane potential is clamped at various voltages, and the resulting currents flowing through the Kir channels are measured.

  • Drug Application: VU590 is applied to the intracellular side (via the pipette solution) or the extracellular side (via the bath solution) to determine its site of action and inhibitory effect on the measured currents.

cluster_0 Experimental Setup cluster_1 Measurement & Analysis Cell Transfected Cell (e.g., HEK-293 with Kir1.1) Pipette Patch Pipette (Intracellular Solution +/- VU590) Cell->Pipette Seal Formation Current_Recording Current Recording Cell->Current_Recording Generates Amplifier Patch-Clamp Amplifier Pipette->Amplifier Electrical Connection Bath Extracellular Solution Voltage_Step Voltage Steps Amplifier->Voltage_Step Applies Analysis Data Analysis (e.g., I-V Curve, IC50) Amplifier->Analysis Sends Data to Voltage_Step->Cell Stimulates Current_Recording->Amplifier Measures

Caption: Workflow for patch-clamp electrophysiology experiments.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in VU590 binding.

  • Plasmid Preparation: The DNA plasmid containing the gene for the Kir channel is isolated.

  • Mutagenesis: Polymerase Chain Reaction (PCR) is used with specific primers to introduce a mutation at a desired location, changing the codon for a specific amino acid (e.g., N171 to D171 in Kir1.1).

  • Verification: The mutated plasmid is sequenced to confirm the desired mutation.

  • Expression and Functional Assay: The mutated channel is then expressed in cells, and its sensitivity to VU590 is assessed using patch-clamp electrophysiology to determine if the mutation altered the inhibitory effect.

cluster_0 Molecular Biology cluster_1 Functional Analysis WT_Plasmid Wild-Type Kir1.1 Plasmid PCR PCR Mutagenesis WT_Plasmid->PCR Primers Mutagenic Primers Primers->PCR Mutant_Plasmid Mutant Kir1.1 Plasmid PCR->Mutant_Plasmid Sequencing DNA Sequencing Mutant_Plasmid->Sequencing Verification Transfection Transfection into Cells Sequencing->Transfection Patch_Clamp Patch-Clamp Recording Transfection->Patch_Clamp Comparison Compare VU590 Sensitivity (WT vs. Mutant) Patch_Clamp->Comparison

Caption: Logical flow of site-directed mutagenesis experiments.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of Kir1.1 and Kir7.1 channels. Its mechanism as an intracellular pore blocker, with a well-defined (though channel-specific) binding interaction, provides a solid foundation for its use in basic research and as a potential starting point for the development of novel therapeutics targeting these ion channels. The experimental protocols outlined in this guide are crucial for the continued investigation and characterization of this and other Kir channel modulators.

References

VU590 Dihydrochloride: A Technical Guide to a Pioneering ROMK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of VU590 dihydrochloride (B599025), a foundational small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. VU590 was the first publicly disclosed, potent inhibitor of ROMK (Kir1.1), playing a crucial role in validating ROMK as a potential therapeutic target for a novel class of diuretics. While its moderate selectivity has led to the development of more refined compounds, VU590 remains a vital tool for in vitro research into the structure and function of inward-rectifier potassium (Kir) channels.

Introduction to ROMK and VU590

The ROMK channel (Kir1.1), encoded by the KCNJ1 gene, is an inward-rectifier potassium channel predominantly expressed in the kidney.[1] It plays a critical role in salt and potassium homeostasis.[2] Specifically, in the thick ascending limb (TAL) of Henle's loop, ROMK facilitates K+ recycling across the apical membrane, which is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2).[3][4] In the cortical collecting duct (CCD), it is the primary channel for potassium secretion.[3][5]

Due to this dual role, inhibitors of ROMK are being investigated as a novel class of diuretics. By inhibiting ROMK, these agents are expected to induce natriuresis (sodium excretion) through their action in the TAL and simultaneously prevent potassium loss (kaliuresis) by blocking secretion in the CCD, thus avoiding the hypokalemia associated with traditional loop diuretics.[6][7]

VU590 dihydrochloride emerged from a high-throughput screening campaign as a potent, submicromolar inhibitor of ROMK.[4][8] While it demonstrated significant potency, it was found to be only moderately selective, also inhibiting the Kir7.1 channel at low micromolar concentrations.[9][10] This cross-reactivity makes it a less-than-ideal probe for studying ROMK function specifically within the kidney where both channels are co-expressed.[6][9] Nevertheless, its discovery was a landmark achievement that spurred further medicinal chemistry efforts to develop highly selective ROMK inhibitors.

Quantitative Data: Potency and Selectivity

The inhibitory activity of VU590 has been characterized against several inward-rectifier potassium channels. The data highlights its potency for ROMK and its primary off-target activity against Kir7.1.

Table 1: Potency of this compound
Target Channel IC50 Value
ROMK (Kir1.1)290 nM[9][10]
Kir7.18 µM[9][10]
Table 2: Selectivity Profile of this compound
Target Channel Activity
Kir2.1No apparent effect[4]
Kir4.1No apparent effect[4]

Mechanism of Action

VU590 acts as an intracellular pore blocker of the ROMK channel. The inhibition is both voltage- and K+-dependent, which is characteristic of compounds that bind within the channel's ion conduction pathway.[4][11]

Molecular modeling and site-directed mutagenesis studies have been crucial in elucidating the binding site. These studies revealed that a single amino acid residue, Asparagine 171 (N171) , located in the channel pore, is essential for the high-affinity block of ROMK by VU590.[4][11] Mutating this residue to a negatively charged amino acid, such as aspartate (N171D) or glutamate (B1630785) (N171E), dramatically reduces the inhibitory effect of VU590.[4][11]

Interestingly, the binding mechanism differs for Kir7.1. In Kir7.1, a negatively charged residue at the equivalent position is preferred for VU590 binding, indicating a fundamentally different ligand-channel interface between the two channels.[4] This difference in binding mode is a key determinant of VU590's differential affinity for ROMK and Kir7.1.

cluster_membrane Cell Membrane ROMK ROMK Channel (Kir1.1) Extracellular Intracellular Pore Block Channel Block VU590_ext VU590 (Extracellular) VU590_int VU590 (Intracellular) VU590_ext->VU590_int Cell Permeation VU590_int->ROMK:p_in Binds to N171 in Pore VU590_int->Block K_efflux K+ Efflux Inhibition Block->K_efflux

Caption: Mechanism of VU590 action as an intracellular pore blocker of the ROMK channel.

Experimental Protocols

The characterization of VU590 as a ROMK inhibitor involved several key experimental methodologies.

High-Throughput Screening: Thallium (Tl+) Flux Assay

The initial discovery of VU590 was accomplished using a high-throughput thallium (Tl+) flux assay, a common method for measuring the activity of potassium channels.

  • Principle: ROMK channels are permeable to Tl+ ions. A Tl+-sensitive fluorescent dye (e.g., FluxOR™) is loaded into cells expressing the ROMK channel. When Tl+ enters the cell through the channel, it binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will prevent this Tl+ influx, resulting in a lower fluorescence signal.

  • Cell Line: A stable HEK-293 cell line expressing a constitutively active mutant of human ROMK (ROMK-S44D) is typically used to ensure a robust and consistent signal.

  • Procedure:

    • Cells are plated in 384-well microplates and loaded with the Tl+-sensitive dye.

    • Test compounds, such as VU590 from a chemical library, are added to the wells.

    • A stimulus buffer containing Tl+ is added to initiate ion flux through the ROMK channels.

    • The fluorescence intensity in each well is measured over time using a plate reader.

    • A decrease in the rate of fluorescence increase compared to control (DMSO-treated) wells indicates inhibition of the channel.

    • Concentration-response curves are generated to determine the IC50 value of active compounds.[6]

Electrophysiology: Whole-Cell Patch Clamp

To confirm the inhibitory activity and characterize the mechanism of action, whole-cell patch-clamp electrophysiology is employed.

  • Principle: This technique allows for the direct measurement of ion currents flowing across the cell membrane through the channels of interest.

  • Cell Preparation: HEK-293 cells transiently or stably expressing the desired Kir channel (e.g., ROMK, Kir7.1) are used.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): Typically contains 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4.

    • Intracellular (Pipette) Solution (in mM): Typically contains 150 KCl, 2 MgCl2, 10 HEPES, 5 EGTA, adjusted to pH 7.2.

  • Procedure:

    • A glass micropipette filled with the intracellular solution is sealed onto the surface of a cell.

    • The cell membrane under the pipette is ruptured to gain "whole-cell" access, allowing control of the membrane potential and measurement of the total current.

    • A voltage protocol (e.g., voltage ramps or steps) is applied to elicit channel currents.[6]

    • Once a stable baseline current is established, VU590 is applied to the cell via the bath solution.

    • The reduction in current amplitude in the presence of the compound is measured to quantify the degree of inhibition. Voltage- and K+-dependence can be assessed by altering voltage protocols and extracellular K+ concentrations.[4][11]

Molecular Biology: Site-Directed Mutagenesis

To identify the specific amino acid residues involved in VU590 binding, site-directed mutagenesis is performed.

  • Principle: This technique is used to create specific, targeted changes to the DNA sequence of the gene encoding the channel. This results in a modified protein with one or more amino acid substitutions.

  • Procedure:

    • A plasmid containing the cDNA for the ROMK channel is used as a template.

    • Primers containing the desired mutation (e.g., to change the codon for N171 to one for Aspartate, D) are used in a PCR reaction to generate a new plasmid with the mutated sequence.

    • The mutated plasmid is then transfected into cells (e.g., HEK-293 for patch-clamp or Xenopus oocytes for two-electrode voltage clamp) for functional expression.

    • The effect of VU590 on the mutated channel is then assessed using the electrophysiological methods described above. A significant change in IC50 for the mutated channel compared to the wild-type channel indicates that the mutated residue is critical for inhibitor binding.[4][11]

A High-Throughput Screening (Tl+ Flux Assay) B Identify 'Hits' (e.g., VU590) A->B C Electrophysiology (Patch Clamp) B->C D Confirm Activity & Determine IC50 C->D E Site-Directed Mutagenesis (e.g., Mutate N171) D->E G Elucidate Mechanism of Action (Pore Blocker at N171) D->G F Characterize Mutant Channels E->F F->G

Caption: Experimental workflow for the discovery and characterization of VU590.

ROMK Signaling and Physiological Role

VU590 inhibits the fundamental role of ROMK in renal ion transport. The following diagram illustrates the channel's function in the key segments of the nephron.

cluster_TAL Thick Ascending Limb (TAL) Cell cluster_CCD Cortical Collecting Duct (CCD) Cell NKCC2 NKCC2 ROMK_TAL ROMK NKCC2->ROMK_TAL Provides K+ substrate K_out_recycle K+ ROMK_TAL->K_out_recycle K+ Recycling Lumen_TAL Tubular Lumen Na_in Na+ Na_in->NKCC2 K_in K+ K_in->NKCC2 Cl_in 2Cl- Cl_in->NKCC2 ENaC ENaC ROMK_CCD ROMK ROMK_CCD->ENaC Maintains driving force K_out_secretion K+ ROMK_CCD->K_out_secretion K+ Secretion Lumen_CCD Tubular Lumen Na_in_CCD Na+ Na_in_CCD->ENaC Na+ Reabsorption Inhibitor VU590 Inhibition Inhibitor->ROMK_TAL Inhibitor->ROMK_CCD

Caption: Physiological role of ROMK in the nephron and the sites of VU590 inhibition.

Summary and Conclusion

This compound is a potent, cell-permeable inhibitor of the ROMK (Kir1.1) potassium channel that acts by blocking the intracellular pore. Its discovery was a pivotal moment in the exploration of ROMK as a diuretic drug target. While its utility as an in vivo probe is limited by its moderate selectivity over the related Kir7.1 channel, it remains an invaluable research tool.[9] The characterization of VU590 has provided deep insights into the molecular pharmacology of Kir channels and established a clear path for the structure-activity relationship studies that have since yielded next-generation inhibitors with superior potency and selectivity.

References

The Discovery and Development of VU590 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

VU590 dihydrochloride (B599025), a potent inhibitor of the renal outer medullary potassium channel (Kir1.1 or ROMK) and the inwardly rectifying potassium channel Kir7.1, has emerged as a significant pharmacological tool for probing the physiological roles of these channels. Its discovery through high-throughput screening and subsequent characterization have provided valuable insights into the structure-function relationships of Kir channels and have paved the way for the development of more selective inhibitors with therapeutic potential. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols related to VU590 dihydrochloride.

Discovery and Screening

VU590 was identified from a high-throughput screen of approximately 225,000 small molecules from the NIH Molecular Libraries Small-Molecule Repository.[1] The primary screening assay utilized a fluorescence-based thallium flux methodology to identify modulators of Kir1.1 channel activity.

High-Throughput Screening Protocol: Thallium Flux Assay

The thallium (Tl+) flux assay is a robust method for assessing the function of potassium channels in a high-throughput format. It relies on the principle that Tl+ can permeate K+ channels and that its intracellular accumulation can be detected by a Tl+-sensitive fluorescent dye.

Experimental Protocol:

  • Cell Culture: A stable cell line expressing the target Kir channel (e.g., Kir1.1) is cultured in 384-well microplates.

  • Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye, such as FluoZin-2, by incubation with the acetoxymethyl (AM) ester form of the dye. Probenecid may be included to inhibit organic anion transporters and improve dye retention.

  • Compound Addition: Test compounds, including VU590, are added to the wells at various concentrations.

  • Thallium Stimulation: A solution containing Tl+ is added to the wells to initiate influx through the open Kir channels.

  • Fluorescence Reading: The change in intracellular fluorescence is monitored over time using a kinetic imaging plate reader. Inhibition of the channel results in a decreased rate of Tl+ influx and a correspondingly lower fluorescent signal.

Pharmacological Profile

This compound is a potent inhibitor of Kir1.1 and a moderately potent inhibitor of Kir7.1. It exhibits selectivity over other members of the inwardly rectifying potassium channel family, such as Kir2.1 and Kir4.1.

TargetIC50SpeciesAssayReference
Kir1.1 (ROMK) 290 nMRatElectrophysiology[2]
294 nMNot SpecifiedNot Specified[3]
Kir7.1 8 µMHumanElectrophysiology[2]
Kir2.1 No effectHumanElectrophysiology[4]
Kir4.1 No effectHumanElectrophysiology[4]
Kir2.3 Not SpecifiedHumanNot Specified[4]
Kir6.2/SUR1 > 50 µMMouse/HamsterElectrophysiology[4]

Mechanism of Action

Electrophysiological studies have revealed that VU590 acts as an intracellular pore blocker of Kir1.1 and Kir7.1 channels.[5] Its binding is voltage- and potassium-dependent, suggesting that the binding site is located within the ion conduction pathway and is accessible from the cytoplasm.[1][6]

Molecular Determinants of Binding

Site-directed mutagenesis studies have identified asparagine 171 (N171) in the pore-lining region of Kir1.1 as a critical residue for high-affinity block by VU590.[5] Mutation of this residue significantly reduces the inhibitory potency of the compound. The binding mode of VU590 to Kir7.1 appears to be different, with residues E149 and A150 playing a more critical role.[5]

Experimental Protocols

Synthesis of this compound
Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel function with high temporal and voltage resolution.

Experimental Protocol for Kir1.1 and Kir7.1:

  • Cell Preparation: HEK-293 cells stably or transiently expressing the Kir channel of interest are used for recordings.

  • Pipette and Bath Solutions:

    • Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.3 with KOH.

    • Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

  • Recording Configuration: Whole-cell patch-clamp recordings are established.

  • Voltage Protocol: To elicit Kir currents, cells are typically held at a holding potential of -70 mV or -80 mV. Voltage ramps or steps to various potentials (e.g., from -120 mV to +60 mV) are then applied to generate current-voltage (I-V) relationships.

  • Compound Application: this compound is dissolved in the bath solution and perfused onto the cell to determine its effect on the channel currents.

Signaling Pathways and Physiological Relevance

The inhibition of Kir1.1 and Kir7.1 by VU590 has significant implications for cellular function in various tissues, most notably the kidney and the eye.

Kir1.1 (ROMK) in the Kidney

In the thick ascending limb of the loop of Henle, Kir1.1 is crucial for potassium recycling across the apical membrane, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2) and, consequently, for salt reabsorption. In the collecting duct, Kir1.1 provides the primary pathway for potassium secretion. Inhibition of Kir1.1 is therefore expected to have a diuretic effect.

Kir1_1_Signaling cluster_lumen Tubular Lumen cluster_cell Renal Epithelial Cell cluster_interstitium Interstitium Lumen Na_ion Na+ Cl_ion 2Cl- Kir1.1 Kir1.1 (ROMK) K_ion_out K+ Kir1.1->K_ion_out K+ Recycling Membrane_Potential Membrane Hyperpolarization Kir1.1->Membrane_Potential NKCC2 Na-K-2Cl Cotransporter Salt_Reabsorption Decreased Salt Reabsorption NaK_ATPase Na+/K+ ATPase K_ion_in K+ NaK_ATPase->K_ion_in Pumps K+ in VU590 VU590 VU590->Kir1.1 Inhibits K_ion_in->Kir1.1 K+ Efflux K_ion_out->NKCC2 Provides Substrate Na_ion->NKCC2 Cl_ion->NKCC2 Interstitium

Caption: Kir1.1 signaling in renal epithelial cells.

Kir7.1 in the Retinal Pigment Epithelium (RPE)

In the RPE of the eye, Kir7.1 is highly expressed on the apical membrane and plays a critical role in maintaining the potassium homeostasis of the subretinal space. This is vital for the proper function and health of photoreceptor cells. Inhibition of Kir7.1 can disrupt this delicate ionic balance, leading to impaired visual function.[7]

Kir7_1_Signaling cluster_subretinal Subretinal Space cluster_rpe Retinal Pigment Epithelium (RPE) cluster_choroid Choroid Photoreceptor Photoreceptor Outer Segment K_homeostasis Altered K+ Homeostasis Photoreceptor->K_homeostasis Dependent on Kir7.1 Kir7.1 Kir7.1->K_homeostasis Maintains NaK_ATPase_RPE Na+/K+ ATPase NaK_ATPase_RPE->Kir7.1 K+ influx VU590_RPE VU590 VU590_RPE->Kir7.1 Inhibits Photoreceptor_Function Impaired Photoreceptor Function K_homeostasis->Photoreceptor_Function Affects Choroid

Caption: Kir7.1 signaling in the retinal pigment epithelium.

Experimental Workflow

The discovery and characterization of a novel ion channel modulator like VU590 typically follow a structured workflow.

Experimental_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification (VU590) HTS->Hit_ID Electrophysiology Electrophysiological Characterization (Patch-Clamp) Hit_ID->Electrophysiology SAR Structure-Activity Relationship Studies Hit_ID->SAR Selectivity Selectivity Profiling (Panel of Kir Channels) Electrophysiology->Selectivity MoA Mechanism of Action Studies (Voltage & K+ Dependence) Electrophysiology->MoA Probe_Dev Chemical Probe Development MoA->Probe_Dev SAR->Probe_Dev

Caption: Experimental workflow for VU590 discovery.

Conclusion

This compound is a landmark small molecule in the field of inwardly rectifying potassium channel pharmacology. Its discovery and development have not only provided a valuable tool for basic research but have also validated Kir1.1 as a druggable target. The detailed experimental protocols and understanding of its mechanism of action outlined in this guide serve as a foundation for further investigation into the physiological and pathophysiological roles of Kir1.1 and Kir7.1 and for the development of next-generation, highly selective Kir channel modulators for therapeutic applications.

References

VU590 Dihydrochloride: A Technical Guide on its Interaction with Renal Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VU590 dihydrochloride (B599025), a small-molecule inhibitor of the inward rectifier potassium (Kir) channel family. It details the compound's pharmacological profile, mechanism of action, and its effects on key potassium channels within the renal system. The document includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support advanced research and drug development efforts.

Introduction to VU590 and Renal Kir Channels

Inward rectifier potassium (Kir) channels are crucial for maintaining membrane potential and facilitating potassium transport in various tissues, including the kidney.[1][2] Within the kidney, the Kir1.1 channel, also known as the renal outer medullary K+ (ROMK) channel, is a key player in ion homeostasis.[3] It is predominantly expressed on the luminal membrane of the thick ascending limb (TAL) and the collecting duct (CD).[1][3] In the TAL, Kir1.1 is essential for recycling potassium to the lumen, which is necessary for the function of the Na-K-2Cl cotransporter (NKCC2), a primary target for loop diuretics.[1][4] In the CD, it provides the main pathway for potassium secretion.[1]

VU590 was identified through a high-throughput screening as the first publicly disclosed potent, submicromolar small-molecule inhibitor of the Kir1.1 channel.[1][3] Its discovery has provided a valuable chemical tool for probing the function of Kir channels.

Pharmacological Profile and Quantitative Data

VU590 is a potent inhibitor of Kir1.1 (ROMK). However, it exhibits moderate selectivity, as it also inhibits the Kir7.1 channel at low micromolar concentrations.[1][3][5] This cross-reactivity is a critical consideration for its use as a research tool, particularly in tissues like the kidney where both Kir1.1 and Kir7.1 are co-expressed.[4] VU590 shows no significant activity against other related channels such as Kir2.1 and Kir4.1.[1][3]

Table 1: Inhibitory Potency of VU590 Dihydrochloride on Kir Channels

Channel Target IC50 Value Source
Kir1.1 (ROMK) ~0.2 µM - 0.29 µM [1][5]

| Kir7.1 | ~8 µM |[1][3][5] |

Table 2: Selectivity Profile of VU590

Channel Target Effect Source
Kir2.1 No apparent effect [1][3]

| Kir4.1 | No apparent effect |[1][3] |

Mechanism of Action

Research combining molecular modeling, site-directed mutagenesis, and patch-clamp electrophysiology has elucidated that VU590 acts as a pore blocker.[1][3] The binding site is located within the intracellular pore of the channel, which VU590 accesses from the cytoplasm.[3][4]

Key characteristics of the inhibition include:

  • Voltage-Dependence : The blocking action of VU590 is dependent on the membrane voltage.[1]

  • K+ Dependence : The block is also dependent on the concentration of potassium ions. High extracellular K+ can reduce the inhibitory effect, suggesting a "knock-off" mechanism where K+ ions flowing into the cell can displace the VU590 molecule from its binding site.[1][4]

  • Key Amino Acid Residues : Mutagenesis studies have identified specific amino acid residues critical for VU590 binding. For Kir1.1, asparagine at position 171 (N171) is essential, while for Kir7.1, glutamate (B1630785) at 149 (E149) and alanine (B10760859) at 150 (A150) are key determinants of the block.[3]

cluster_membrane Cell Membrane KirChannel Kir Channel Pore Intracellular Side Extracellular Side K_ion_in K+ Ion K_ion_in->KirChannel:in Permeation VU590 VU590 VU590->KirChannel:in Blockade

Caption: Intracellular pore blockade of a Kir channel by VU590.

Effect on Renal Physiology

By inhibiting Kir1.1, VU590 disrupts normal ion transport in the nephron, leading to a diuretic and natriuretic effect.

  • In the Thick Ascending Limb (TAL) : Inhibition of Kir1.1 prevents the recycling of K+ back into the tubular lumen. This reduces the activity of the NKCC2 cotransporter, leading to decreased reabsorption of Na+, K+, and Cl-. This mechanism is similar to that of loop diuretics.[1]

  • In the Collecting Duct (CD) : Inhibition of Kir1.1 blocks the primary route for K+ secretion into the urine. This action has the potential to be potassium-sparing.[1]

The dual action of inhibiting Na+ reabsorption in the TAL and K+ secretion in the CD makes Kir1.1 an attractive target for a new class of K+-sparing diuretics.[1][4]

cluster_cell Renal Tubular Cell (TAL) Lumen Tubular Lumen Blood Blood (Basolateral) ApicalMembrane Apical Membrane Kir1.1 (ROMK) NKCC2 K_lumen K+ ApicalMembrane:f1->K_lumen K+ Recycling BasolateralMembrane Basolateral Membrane Na+/K+ ATPase K_lumen->ApicalMembrane:f2 Reabsorption Na_lumen Na+ Na_lumen->ApicalMembrane:f2 Reabsorption Cl_lumen 2Cl- Cl_lumen->ApicalMembrane:f2 Reabsorption VU590 VU590 VU590->ApicalMembrane:f1 Inhibition

Caption: VU590 inhibits Kir1.1-mediated K+ recycling in the TAL.

Experimental Protocols

The primary method for characterizing the effects of VU590 on Kir channels is patch-clamp electrophysiology.

A. Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ionic currents flowing through the channels of an entire cell, allowing for the determination of parameters like IC50 and the voltage-dependence of the block.

  • Cell Preparation : Human Embryonic Kidney (HEK-293) cells are commonly used.[4] Cells are transiently transfected with the cDNA encoding the specific Kir channel subunit (e.g., Kir1.1, Kir7.1) to ensure its expression.

  • Solutions :

    • External (Bath) Solution (in mM) : Typically contains 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM) : Typically contains 140 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, and 5 ATP, with pH adjusted to 7.3.

  • Recording Procedure :

    • A glass micropipette with a tip diameter of ~1 µm, filled with the internal solution, is brought into contact with a transfected cell.

    • Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette and the cell membrane.

    • A brief pulse of stronger suction ruptures the membrane patch, establishing the "whole-cell" configuration, where the pipette solution equilibrates with the cell cytoplasm.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage protocols (e.g., voltage ramps or steps from -120 mV to +60 mV) are applied to elicit channel currents.

    • After recording baseline currents, this compound is added to the external solution via a perfusion system, and the voltage protocol is repeated to measure the inhibited current.

    • The percentage of inhibition is calculated by comparing the current amplitudes before and after drug application.

B. Thallium Flux Assay

This fluorescence-based assay is used for high-throughput screening to identify channel modulators. It was instrumental in the initial discovery of VU590.[3]

  • Principle : The assay substitutes thallium ions (Tl+) for K+. Tl+ can permeate K+ channels, and its influx into the cell is detected by a Tl+-sensitive fluorescent dye.

  • Procedure : Cells expressing the target channel are loaded with the dye. A Tl+-containing solution is added, and the resulting increase in fluorescence is measured. A compound that blocks the channel will prevent Tl+ influx and thus inhibit the fluorescence signal.

A Transfect HEK-293 cells with Kir channel DNA B Culture cells for 24-48 hours A->B C Prepare for electrophysiology B->C D Establish whole-cell patch-clamp configuration C->D E Record baseline channel currents D->E F Perfuse cells with VU590 solution E->F G Record inhibited channel currents F->G H Analyze data (Calculate % inhibition, IC50) G->H

Caption: Experimental workflow for testing VU590 via patch-clamp.

Conclusion and Future Directions

This compound is a potent inhibitor of the renal potassium channel Kir1.1 (ROMK) and a moderately potent inhibitor of Kir7.1.[1][5] Its mechanism as an intracellular pore blocker is well-characterized, making it a foundational tool compound for studying Kir channel pharmacology.[1][3] However, its off-target activity on Kir7.1 limits its utility as a selective probe for Kir1.1 function in native renal tissue.[4] This limitation spurred the development of more selective Kir1.1 inhibitors, such as VU591, to better explore the therapeutic potential of targeting ROMK for a new generation of potassium-sparing diuretics.[4] Future research will continue to focus on developing highly selective modulators for individual Kir channel subtypes to dissect their specific physiological roles and validate them as drug targets.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacology of VU590 Dihydrochloride (B599025)

This guide provides a comprehensive overview of the pharmacology of VU590 dihydrochloride, a potent inhibitor of inwardly rectifying potassium (Kir) channels. The information is compiled from publicly available research, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used in its characterization.

Core Pharmacology

This compound is a small molecule inhibitor that primarily targets the Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and, to a lesser extent, the Kir7.1 potassium channels.[1][2][3][4][5][6] It has been instrumental as a chemical probe to investigate the physiological roles of these channels.[5][6] Notably, it displays no significant activity against Kir2.1 or Kir4.1 channels, highlighting its moderate selectivity.[2] The compound acts as an intracellular pore blocker, with its binding influenced by both voltage and the concentration of extracellular potassium.[5][6]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity on various Kir channels.

Target Reported IC50 Species Assay Type Reference
Kir1.1 (ROMK)290 nMRatThallium Flux Assay[1][3]
Kir1.1 (ROMK)294 nMNot SpecifiedNot Specified[2]
Kir1.1 (ROMK)~0.2 µM (200 nM)Not SpecifiedNot Specified[5][6]
Kir7.18 µMNot SpecifiedThallium Flux Assay[1][3]
Kir7.1~8 µMNot SpecifiedNot Specified[5][6]
Kir2.1No effectNot SpecifiedNot Specified[2]
Kir4.1No effectNot SpecifiedNot Specified[2]

IC50 values represent the concentration of the inhibitor required to block 50% of the channel's activity.

Mechanism of Action

VU590 acts as a pore blocker, accessing its binding site from the intracellular side of the channel.[2] The inhibition is voltage-dependent and sensitive to the extracellular potassium concentration, a characteristic feature of pore blockers that can be "knocked off" their binding site by the influx of potassium ions.[5][6]

Molecular Determinants of Binding

Site-directed mutagenesis studies have identified key amino acid residues within the pore-forming region of Kir1.1 and Kir7.1 that are critical for VU590 binding.

  • In Kir1.1: Asparagine 171 (N171) is a crucial residue for high-affinity block.[5][6]

  • In Kir7.1: The binding mode of VU590 is different. While the equivalent residue to N171 in Kir1.1 is important, other residues also play a significant role.[5][6]

Experimental Protocols

The following sections outline the general methodologies employed in the pharmacological characterization of this compound. For precise, step-by-step protocols, it is essential to consult the primary research articles.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through channels in the membrane of a whole cell, allowing for the characterization of inhibitor effects on channel activity.

General Workflow:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with the cDNA encoding the Kir channel of interest.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a specific resistance (typically 3-7 MΩ). The pipette is filled with an intracellular solution mimicking the cell's internal environment.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a specific voltage. A series of voltage steps or ramps are applied to elicit channel currents, which are recorded before and after the application of this compound.

  • Data Analysis: The recorded currents are analyzed to determine the extent of channel inhibition and to calculate parameters such as the IC50.

Site-Directed Mutagenesis

This method is used to alter specific amino acids in the channel protein to identify residues critical for inhibitor binding.

General Workflow:

  • Primer Design: Primers containing the desired nucleotide change are designed to amplify the plasmid DNA containing the Kir channel cDNA.

  • PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase, incorporating the mutation.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI enzyme, which specifically targets methylated DNA.

  • Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

  • Sequence Verification: The plasmid DNA is purified and sequenced to confirm the presence of the desired mutation.

  • Functional Expression: The mutated channel is then expressed in a suitable system (e.g., HEK-293 cells) for functional analysis using techniques like patch-clamp electrophysiology.

Molecular Modeling and Docking

Computational methods are used to predict the binding mode of VU590 within the pore of the Kir channels.

General Workflow:

  • Homology Modeling: A three-dimensional model of the Kir channel is built based on the known crystal structure of a related potassium channel.

  • Ligand Preparation: The 3D structure of VU590 is generated and optimized.

  • Docking Simulation: A docking program is used to predict the most favorable binding poses of VU590 within the channel's pore.

  • Analysis: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the channel residues.

Visualizations

Signaling Pathway and Mechanism of Action

VU590_Mechanism Mechanism of Action of VU590 cluster_membrane Cell Membrane Kir_channel Kir1.1 / Kir7.1 Channel Pore Ion Pore K_ion_out K+ (Out) Pore->K_ion_out Block Pore Blockage Pore->Block Inhibits K+ Efflux VU590_ext VU590 (Extracellular) VU590_int VU590 (Intracellular) VU590_ext->VU590_int Cell Permeation VU590_int->Pore Binds to Pore Residues K_ion_in K+ (In) K_ion_in->Pore K_ion_in->Block Knock-off Effect

Caption: Intracellular binding of VU590 to block the Kir channel pore.

Experimental Workflow for Pharmacological Characterization

Experimental_Workflow Workflow for VU590 Pharmacological Profiling cluster_molecular Molecular Biology cluster_functional Functional Analysis cluster_computational Computational Modeling cDNA Kir Channel cDNA Mutagenesis Site-Directed Mutagenesis cDNA->Mutagenesis Transfection Transfection into HEK-293 Cells cDNA->Transfection Mutagenesis->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Data_Analysis IC50 Determination Patch_Clamp->Data_Analysis Binding_Analysis Binding Site Prediction Data_Analysis->Binding_Analysis Validates Model Homology_Modeling Homology Modeling of Kir Channel Docking Molecular Docking of VU590 Homology_Modeling->Docking Docking->Binding_Analysis Binding_Analysis->Mutagenesis Guides Mutagenesis VU590_Selectivity Selectivity Profile of VU590 cluster_inhibited Inhibited Channels cluster_not_inhibited Unaffected Channels VU590 VU590 Kir1_1 Kir1.1 (ROMK) IC50 ~0.2-0.3 µM VU590->Kir1_1 High Potency Kir7_1 Kir7.1 IC50 ~8 µM VU590->Kir7_1 Moderate Potency Kir2_1 Kir2.1 VU590->Kir2_1 No Significant Effect Kir4_1 Kir4.1 VU590->Kir4_1 No Significant Effect

References

VU590 Dihydrochloride: A Technical Guide to its Function as an Intracellular Pore Blocker of Inward-Rectifier Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU590 dihydrochloride (B599025) is a pivotal small-molecule inhibitor that has significantly advanced the study of inward-rectifier potassium (Kir) channels. As the first publicly disclosed submicromolar inhibitor of Kir1.1 (ROMK), it has become an invaluable tool for elucidating the physiological roles of these channels.[1][2] This technical guide provides a comprehensive overview of VU590's mechanism of action as an intracellular pore blocker, its selectivity profile, and the molecular determinants of its interaction with Kir channels. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction to VU590 and Inward-Rectifier Potassium (Kir) Channels

Inward-rectifier potassium (Kir) channels are a family of ion channels crucial for maintaining cellular excitability, ion homeostasis, and membrane potential in a wide array of tissues.[1] These channels exhibit a characteristic feature known as inward rectification, where the influx of K+ ions into the cell is favored over the efflux. This property is due to a voltage-dependent block of the channel pore by intracellular cations like magnesium and polyamines.[3]

VU590 was identified through a high-throughput screening of approximately 225,000 compounds and emerged as a potent inhibitor of Kir1.1.[1][3] Kir1.1, predominantly expressed in the kidney, plays a vital role in potassium secretion and sodium reabsorption, making it a potential therapeutic target for diuretics.[1][4] VU590 also demonstrates inhibitory activity against Kir7.1, which is involved in processes such as myometrial contractility and melanocortin signaling.[1][2]

Mechanism of Action: Intracellular Pore Blockade

The primary mechanism by which VU590 inhibits Kir channel function is through direct occlusion of the intracellular pore. Several lines of evidence support this model:

  • Voltage-Dependent Block: The inhibitory effect of VU590 is dependent on the membrane voltage, a hallmark of open-channel blockers that bind within the ion conduction pathway.[1][4]

  • Potassium-Dependent Block: The potency of VU590 is influenced by the extracellular potassium concentration, further suggesting that its binding site is located within the pore and that its access or binding is competitive with K+ ions.[1]

VU590 is believed to access its binding site from the cytoplasmic side of the channel, physically obstructing the flow of potassium ions.[4]

Molecular Determinants of VU590 Binding

Mutagenesis studies have been instrumental in identifying the key amino acid residues that govern the interaction between VU590 and its target channels.

Kir1.1

In Kir1.1, a single pore-lining residue, Asparagine 171 (N171) , is critical for high-affinity block by VU590.[1][4] Substitution of this residue with negatively charged amino acids, such as aspartate (N171D) or glutamate (B1630785) (N171E), leads to a dramatic reduction in VU590 sensitivity.[1][4] This highlights the importance of the specific chemical environment at this position for the binding of VU590.

Kir7.1

Interestingly, the binding mode of VU590 in Kir7.1 differs from that in Kir1.1. In Kir7.1, two residues within the pore are essential for optimal block: Glutamate 149 (E149) and Alanine 150 (A150) .[4] Furthermore, Threonine 153 (T153) , located at the base of the pore, acts as a "polar barrier," creating an energetic hurdle that restricts the access of lower-affinity ligands like VU590 to their deeper binding site.[4][5]

Quantitative Data

The inhibitory potency of VU590 has been quantified using various experimental techniques, primarily thallium flux assays and patch-clamp electrophysiology.

Target Channel IC50 (Thallium Flux Assay) IC50 (Electrophysiology) Key Binding Residues Reference
Kir1.1 (ROMK) ~300 nM~0.2 µM (200 nM)N171[1][3]
Kir7.1 Not Reported~8 µME149, A150, T153[1][2]
Kir2.1 No significant inhibitionNo effect at 10 µM-[3]
Kir4.1 No significant inhibitionNo effect at 10 µM-[3]

Table 1: Inhibitory Potency and Selectivity of VU590

Experimental Protocols

High-Throughput Screening using Thallium Flux Assay

This assay is a common method for screening large compound libraries for Kir channel modulators.

  • Cell Culture: HEK-293 cells are transiently transfected with the Kir channel of interest.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Application: Compounds from the library, such as VU590, are added to the cells at a specific concentration (e.g., 10 µM).[3]

  • Thallium Flux Initiation: A solution containing thallium (Tl+) is added. Tl+ is a surrogate for K+ and can pass through open Kir channels.

  • Fluorescence Measurement: The influx of Tl+ causes an increase in fluorescence, which is measured over time. Inhibitors of the channel will reduce the rate of fluorescence increase.

G cluster_0 Cell Preparation cluster_1 Assay Execution A HEK-293 Cells B Transient Transfection with Kir Channel A->B C Loading with Thallium-Sensitive Dye B->C D Addition of VU590 or Test Compound C->D Transfer to Assay Plate E Addition of Thallium Solution D->E F Measure Fluorescence Change E->F G Determine IC50 F->G Data Analysis

Caption: Workflow for Thallium Flux Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity and the effect of inhibitors.

  • Cell Preparation: Transiently transfected HEK-293 cells expressing the Kir channel of interest are used.[3]

  • Pipette Preparation: Glass micropipettes are filled with an intracellular solution and have a resistance of 2-5 MΩ.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the entire cell.

  • Voltage Protocol: The cell is held at a specific holding potential, and voltage steps are applied to elicit Kir channel currents. For example, current amplitude can be recorded at -120 mV.[3]

  • Compound Application: VU590 is applied to the cell via the extracellular bath solution.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition.

G cluster_0 Preparation cluster_1 Recording A Cell with Kir Channels Pipette with Intracellular Solution B Establish Whole-Cell Configuration Apply Voltage Steps A->B Form Giga-seal C Record Baseline Current B->C D Apply VU590 C->D E Record Inhibited Current D->E F Calculate % Inhibition E->F Analyze Data

Caption: Patch-Clamp Electrophysiology Workflow.

Signaling Pathway and Mechanism of Block

The interaction of VU590 with Kir channels is a direct physical blockade rather than an indirect effect on a signaling pathway that modulates channel activity. The following diagram illustrates the proposed mechanism of action.

G cluster_0 Cell Membrane cluster_1 Intracellular Space cluster_2 Extracellular Space Kir Kir Channel (Tetramer) Block Pore Blocked Kir->Block VU590_in VU590 VU590_in->Kir Binding to Pore Residues K_out K+ K_out->Kir Influx

Caption: VU590 Intracellular Pore Block Mechanism.

Conclusion

VU590 dihydrochloride is a well-characterized intracellular pore blocker of Kir1.1 and Kir7.1 channels. Its discovery has provided a crucial chemical tool for dissecting the physiological and pathological roles of these channels. The detailed understanding of its mechanism of action, binding sites, and inhibitory potency, as outlined in this guide, serves as a valuable resource for researchers aiming to utilize VU590 in their studies or for the development of next-generation Kir channel modulators with improved selectivity and therapeutic potential.

References

An In-depth Technical Guide to Early Exploratory Studies of VU590 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core findings from early exploratory studies on VU590 dihydrochloride (B599025), a potent inhibitor of the renal outer medullary potassium (ROMK) channel. The document focuses on its mechanism of action, selectivity, and the experimental protocols utilized in its initial characterization.

Core Findings: Mechanism and Selectivity

VU590 dihydrochloride was identified as a potent, moderately selective inhibitor of the inward-rectifier potassium (Kir) channel Kir1.1, also known as ROMK.[1][2] These early studies established that VU590 also inhibits Kir7.1, albeit with lower potency.[1][2] The compound was found to have no significant effect on other related Kir channels, such as Kir2.1 and Kir4.1, at concentrations up to 10 µM.[3][4][5]

Quantitative Data Summary

The inhibitory activity of this compound on various Kir channels is summarized in the tables below.

Table 1: Inhibitory Potency of VU590 on Kir Channels

Target ChannelIC50 ValueReference
Kir1.1 (ROMK)~290 nM[1]
Kir7.1~8 µM[1]
Kir2.1No significant inhibition at 10 µM[3]
Kir4.1No significant inhibition at 10 µM[3]

Table 2: Effect of Site-Directed Mutations on VU590 Inhibition of Kir1.1

MutationEffect on VU590 PotencyApproximate Change in IC50Reference
N171DDramatically weakened block~75-fold increase[4]
N171EDramatically weakened blockNot specified[6]

Key Experimental Protocols

The primary methodologies employed in the early exploratory studies of this compound were whole-cell patch-clamp electrophysiology and site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to measure the ion channel activity of Kir channels expressed in a heterologous system.

  • Cell Line: Human Embryonic Kidney 293 (HEK-293) cells were predominantly used.[2][3]

  • Transfection: HEK-293 cells were transiently transfected with plasmids containing the cDNA for the specific Kir channel subunit of interest (e.g., wild-type or mutant Kir1.1).

  • Electrophysiological Recordings:

    • Whole-cell currents were recorded using a patch-clamp amplifier.

    • The extracellular (bath) solution and intracellular (pipette) solution were formulated to isolate the potassium currents.

    • A voltage-step protocol was applied to the cell membrane to elicit channel activity. For instance, from a holding potential, voltage was stepped through a range of potentials to measure current flow.

  • Compound Application: this compound was applied to the cells via the bath solution to determine its effect on channel currents.

  • Data Analysis: The inhibition of the channel current by VU590 was measured, and dose-response curves were generated to calculate the IC50 values.

Site-Directed Mutagenesis

This method was used to identify specific amino acid residues in the Kir channels that are critical for VU590's inhibitory activity.

  • Primer Design: Mutagenic oligonucleotide primers were designed to introduce specific point mutations into the cDNA of the Kir channel.

  • Mutagenesis Reaction: A polymerase chain reaction (PCR)-based method was used with the mutagenic primers and the plasmid DNA containing the wild-type channel sequence to generate plasmids with the desired mutation.

  • Verification: The mutated plasmids were sequenced to confirm the presence of the intended mutation.

  • Functional Analysis: The mutated channels were then expressed in HEK-293 cells and studied using whole-cell patch-clamp electrophysiology to assess the impact of the mutation on the inhibitory effect of VU590.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_membrane Cell Membrane cluster_intra Intracellular Space cluster_extra Extracellular Space Kir1_1 Kir1.1 (ROMK) Channel K_in K+ Kir1_1->K_in VU590 VU590 VU590->Kir1_1 Pore Blockade K_out K+ K_out->Kir1_1 K+ influx

Caption: Mechanism of VU590 action on the Kir1.1 (ROMK) potassium channel.

Experimental Workflow

start Start: Plasmid DNA (Wild-type or Mutant Kir Channel) transfection Transient Transfection into HEK-293 Cells start->transfection patch_clamp Whole-Cell Patch-Clamp Recording transfection->patch_clamp compound_app Application of This compound patch_clamp->compound_app data_analysis Data Analysis: IC50 Determination compound_app->data_analysis end End: Characterization of Inhibition data_analysis->end

Caption: General experimental workflow for characterizing VU590's effects.

References

Methodological & Application

Application Notes and Protocols for VU590 Dihydrochloride in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a valuable pharmacological tool for studying the function and therapeutic potential of inwardly rectifying potassium (Kir) channels. It is a potent inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and also exhibits inhibitory activity against Kir7.1.[1][2] This document provides detailed application notes and a comprehensive experimental protocol for the use of VU590 dihydrochloride in whole-cell patch clamp electrophysiology experiments, a gold-standard technique for investigating ion channel function.[3][4][5]

VU590 acts as an intracellular pore blocker of Kir channels, with its inhibitory effect being both voltage- and potassium-dependent.[6] Understanding its mechanism of action and having a robust experimental protocol are crucial for obtaining reliable and reproducible data in studies related to renal physiology, hypertension, and other conditions where Kir channels play a significant role.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueChannel Target(s)Reference
IC50 ~290 nMKir1.1 (ROMK)[1][2]
IC50 ~8 µMKir7.1[1]
Mechanism of Action Intracellular pore blockKir1.1, Kir7.1[6]
Solubility DMSON/A
Storage (Stock Solution) -20°C for up to 1 month, -80°C for up to 6 monthsN/A

Experimental Protocols

This section outlines a detailed protocol for investigating the inhibitory effects of this compound on Kir1.1 channels expressed in Human Embryonic Kidney 293 (HEK293) cells using the whole-cell patch clamp technique. HEK293 cells are a widely used expression system for studying recombinant ion channels due to their high transfection efficiency and low endogenous channel expression.[7]

Materials
  • This compound

  • HEK293 cells stably or transiently expressing the Kir1.1 channel

  • Cell culture reagents (DMEM, FBS, antibiotics, etc.)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Patch clamp rig (amplifier, micromanipulator, microscope, etc.)

  • Borosilicate glass capillaries for pipette pulling

  • Perfusion system

Solutions

1. This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Aliquot and store at -20°C or -80°C, protected from light.

2. Extracellular (Bath) Solution (in mM):

  • 135 NaCl

  • 5 KCl

  • 2 CaCl₂

  • 1 MgCl₂

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

  • Adjust osmolarity to ~310 mOsm.

3. Intracellular (Pipette) Solution (in mM):

  • 130 KCl

  • 5 NaCl

  • 1 MgCl₂

  • 10 HEPES

  • 11 EGTA

  • 4 Mg-ATP

  • 0.3 Na-GTP

  • Adjust pH to 7.3 with KOH.

  • Adjust osmolarity to ~290 mOsm.

Procedure

1. Cell Preparation:

  • Culture HEK293 cells expressing Kir1.1 in DMEM supplemented with 10% FBS and appropriate antibiotics in a 37°C, 5% CO₂ incubator.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Backfill the pipette with the filtered intracellular solution.

3. Patch Clamp Recording:

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution at a rate of 1-2 mL/min.

  • Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (resistance > 1 GΩ).

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Set the amplifier to voltage-clamp mode and hold the membrane potential at a holding potential of -80 mV.

4. Data Acquisition:

  • To elicit Kir1.1 currents, apply a voltage ramp protocol from -120 mV to +60 mV over 1 second. Alternatively, a step protocol can be used, with voltage steps from -120 mV to +60 mV in 20 mV increments for 500 ms (B15284909) each.[8][9]

  • Record baseline currents in the extracellular solution for a stable period (e.g., 3-5 minutes).

  • Prepare working concentrations of this compound by diluting the stock solution into the extracellular solution. It is recommended to test a range of concentrations to determine the IC50 (e.g., 1 nM to 10 µM).

  • Apply the VU590-containing solution to the cell via the perfusion system.

  • Record the currents in the presence of the compound until a steady-state block is achieved.

  • To determine the reversibility of the block, wash out the compound by perfusing with the control extracellular solution.

5. Data Analysis:

  • Measure the peak inward current amplitude at a negative potential (e.g., -100 mV) before and after the application of VU590.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the concentration-response curve and fit the data with a Hill equation to determine the IC50 value.

Visualizations

Kir Channel Activation Signaling Pathway

Kir_Channel_Signaling cluster_0 GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein (αβγ) GPCR->G_protein Ligand binding PLC Phospholipase C (PLC) G_protein->PLC Gαq activation PIP2 PIP2 PLC->PIP2 Hydrolysis Kir_channel Kir Channel PIP2->Kir_channel Gating Efflux K+ Efflux Kir_channel->Efflux K_ion K+ ion K_ion->Kir_channel Inward Rectification label_node PIP2 is required for Kir channel activation. GPCR signaling can modulate Kir activity by regulating PIP2 levels.

Caption: Simplified signaling pathway of Kir channel activation, highlighting the crucial role of PIP2.

Experimental Workflow for Patch Clamp Analysis of VU590

Patch_Clamp_Workflow Cell_Culture 1. Cell Culture (HEK293 expressing Kir1.1) Whole_Cell 3. Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Pipette_Prep 2. Pipette Preparation (3-5 MΩ resistance) Pipette_Prep->Whole_Cell Baseline 4. Record Baseline Kir1.1 Currents Whole_Cell->Baseline VU590_Application 5. Apply VU590 (various concentrations) Baseline->VU590_Application Record_Block 6. Record Blocked Kir1.1 Currents VU590_Application->Record_Block Washout 7. Washout VU590 Record_Block->Washout Data_Analysis 8. Data Analysis (IC50 determination) Washout->Data_Analysis

References

Application Notes and Protocols: Preparation of VU590 Dihydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

VU590 dihydrochloride (B599025) is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, with an IC50 of approximately 294 nM.[1][2][3] It also inhibits the inward-rectifying potassium channel Kir7.1 with an IC50 of around 8 µM.[2][3][4][5] These application notes provide a detailed protocol for the preparation of VU590 dihydrochloride stock solutions for in vitro research applications. The protocol includes information on necessary materials, step-by-step preparation, and proper storage conditions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₄H₃₂N₄O₇·2HCl[1][]
Molecular Weight 561.46 g/mol [1][2][][7][8][9]
Purity (HPLC) ≥97%[1]
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)[2][4][8][9]
Maximum Solubility Up to 100 mM in DMSO[9]
Appearance Solid powder[8]
Storage (Solid) -20°C[1][9]
Storage (Stock Solution) -20°C for up to 1 month (protect from light); -80°C for up to 6 months.[4]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO.

3.1 Materials and Equipment

  • This compound powder

  • Anhydrous or newly opened Dimethyl sulfoxide (DMSO), biotechnology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator or water bath

3.2 Step-by-Step Preparation

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of the compound.

  • Calculation: The required mass can be calculated using the following formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock:

      • Mass (mg) = (10 mmol/L) × (0.001 L) × (561.46 g/mol ) × (1000 mg/g) = 5.61 mg

  • Dissolution: Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. To aid dissolution, especially for higher concentrations, gentle warming in a water bath (up to 60°C) or sonication can be applied.[4] It is recommended to use newly opened DMSO as hygroscopic DMSO can negatively affect solubility.[4]

  • Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Ensure the solutions are protected from light.[4]

Workflow and Pathway Diagrams

4.1 Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_0 Preparation cluster_1 Storage A 1. Equilibrate VU590 to Room Temperature B 2. Weigh VU590 Powder A->B Prevents Condensation C 3. Add DMSO Solvent B->C Calculated Amount D 4. Vortex/Sonicate to Dissolve C->D Complete Dissolution E 5. Aliquot Solution D->E Avoid Freeze-Thaw F 6. Store at -20°C or -80°C (Protect from Light) E->F

Caption: Workflow for this compound stock solution preparation.

4.2 Simplified Signaling Pathway Inhibition

This compound acts as a blocker of specific inwardly rectifying potassium (Kir) channels.

G cluster_pathway Cellular Ion Transport cluster_inhibitor Inhibition Mechanism K_in K+ (in) K_out K+ (out) Kir_channel Kir1.1 / Kir7.1 Channel K_out->Kir_channel K+ Influx Kir_channel->K_in VU590 This compound VU590->Kir_channel Blocks Pore

Caption: VU590 blocks Kir1.1/Kir7.1 channels, inhibiting K+ influx.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and DMSO.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the chemical powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • DMSO is known to facilitate the absorption of other chemicals through the skin; therefore, avoid direct skin contact.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for Utilizing VU590 Dihydrochloride in Xenopus Oocyte Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and functional characterization of ion channels. Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological analysis, particularly using the two-electrode voltage clamp (TEVC) technique. VU590 dihydrochloride (B599025) is a known inhibitor of specific inward rectifier potassium (Kir) channels, making it a valuable pharmacological tool for studying their function and physiology. These application notes provide detailed protocols for the use of VU590 in Xenopus oocytes expressing Kir channels, along with relevant quantitative data and pathway diagrams.

VU590 acts as a pore blocker of Kir1.1 (also known as ROMK) and Kir7.1 channels.[1] Its mechanism of action involves entering the cytoplasmic pore of the channel to physically occlude ion conduction.[1] This inhibitory effect is both voltage- and potassium-dependent.[1]

Quantitative Data: Inhibition of Kir Channels by VU590

The following table summarizes the inhibitory activity of VU590 on various Kir channel subtypes as determined in different expression systems.

Channel SubtypeExpression SystemIC50Notes
Kir1.1 (ROMK)Not Specified240 nMPotent inhibitor.[1]
Kir7.1Not Specified8 µMModerate inhibitor.[1]
Kir2.1Not SpecifiedNo effectSelective against this subtype.[1]
Kir4.1Not SpecifiedNo effectSelective against this subtype.[1]
AeKir1 (mosquito)TREx-HEK293 cells5.6 µMInhibitor of insect Kir channel.[2]
AeKir1 (mosquito)Xenopus Oocytes~50% inhibition at 50 µM
AeKir2B (mosquito)Xenopus OocytesNo significant effect at 50 µM

Signaling Pathway and Mechanism of Action

VU590 directly blocks the pore of sensitive Kir channels from the intracellular side. This inhibition reduces the outward potassium current, leading to depolarization of the cell membrane. The following diagram illustrates this mechanism.

VU590_Mechanism cluster_membrane Cell Membrane Kir_channel Kir Channel (e.g., Kir1.1, Kir7.1) Pore K_ion_out K+ Ion (Efflux) Kir_channel:o->K_ion_out K+ Efflux Cytoplasm Cytoplasm VU590 VU590 VU590->Kir_channel:o Pore Blockade K_ion_in K+ Ion (Influx) K_ion_in->Kir_channel:o Inward Rectification Extracellular Extracellular Space

Caption: Mechanism of VU590 action on Kir channels.

Experimental Protocols

Preparation of Xenopus Oocytes
  • Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a solution of tricaine (B183219) (MS-222). Surgically remove a portion of the ovary and place it in a calcium-free OR2 solution.

  • Defolliculation: Incubate the ovarian lobes in a collagenase solution (e.g., 2 mg/mL in OR2) for 1-2 hours with gentle agitation to remove the follicular cell layer.

  • Selection and Storage: Manually separate the oocytes and wash them thoroughly with ND96 solution. Select healthy, stage V-VI oocytes and store them in supplemented ND96 solution at 16-18°C.

cRNA Preparation and Microinjection
  • cRNA Synthesis: Linearize the plasmid DNA containing the Kir channel of interest and use an in vitro transcription kit to synthesize capped cRNA.

  • Microinjection: Pull microinjection needles from glass capillaries. Load the needle with the cRNA solution (typically 25-50 ng per oocyte) and inject approximately 50 nL into the cytoplasm of each oocyte.

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is designed to measure whole-cell currents from Kir channels expressed in Xenopus oocytes and to assess the inhibitory effect of VU590.

Solutions and Reagents:

  • ND96 (Recording Solution): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.

  • High Potassium Solution (for measuring inward currents): Varying concentrations of KCl (e.g., 10 mM, 50 mM) with a corresponding reduction in NaCl to maintain osmolarity.

  • VU590 Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of VU590 dihydrochloride in DMSO and store at -20°C. Dilute to the final desired concentration in the recording solution on the day of the experiment.

Experimental Workflow:

TEVC_Workflow cluster_prep Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Harvest Harvest Oocytes Defolliculate Defolliculate Harvest->Defolliculate Inject Inject Kir Channel cRNA Defolliculate->Inject Incubate Incubate (2-5 days) Inject->Incubate Place_Oocyte Place Oocyte in Recording Chamber Incubate->Place_Oocyte Impale Impale with Microelectrodes Place_Oocyte->Impale Clamp Voltage Clamp Oocyte Impale->Clamp Record_Baseline Record Baseline Current Clamp->Record_Baseline Apply_VU590 Apply VU590 Record_Baseline->Apply_VU590 Record_Inhibition Record Inhibited Current Apply_VU590->Record_Inhibition Washout Washout Record_Inhibition->Washout Analyze Analyze Current Traces Washout->Analyze Dose_Response Construct Dose-Response Curve Analyze->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

References

Application of VU590 Dihydrochloride in Kidney Physiology Research: A Focus on ROMK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a valuable pharmacological tool for investigating renal physiology, specifically through its potent and moderately selective inhibition of the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1.[1][2][3][4] Contrary to any misconception, VU590 dihydrochloride is not an inhibitor of the K-Cl cotransporter KCC2. Its primary targets in the kidney are the inwardly rectifying potassium channels ROMK (Kir1.1) and, to a lesser extent, Kir7.1.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in kidney physiology research, focusing on its established role as a ROMK inhibitor.

ROMK channels are critical for potassium homeostasis and salt reabsorption in the kidney.[5] They are predominantly expressed on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle and the principal cells of the cortical collecting duct (CCD).[5][6][7][8] In the TAL, ROMK facilitates K+ recycling across the apical membrane, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2) and the generation of the lumen-positive transepithelial voltage that drives paracellular cation reabsorption.[1][9] In the CCD, ROMK is the primary channel for potassium secretion.[5]

By inhibiting ROMK, this compound offers a powerful means to dissect the roles of this channel in renal function, explore its potential as a therapeutic target for diuretic development, and investigate the pathophysiology of renal ion transport disorders.

Quantitative Data Summary

The following tables summarize the quantitative effects of ROMK inhibition by this compound and other ROMK inhibitors from in vivo and in vitro studies.

Table 1: In Vivo Effects of ROMK Inhibitors on Renal Function in Rats

ParameterVehicle ControlROMK Inhibitor (Compound A)Furosemide (Loop Diuretic)Hydrochlorothiazide (Thiazide Diuretic)
Urine Output (ml/100g BW over 4h) 2.23 ± 0.134.00 ± 0.414.00 ± 0.41-
Urinary Na+ Excretion (% increase) -~3400~1600-
Urinary K+ Excretion (% increase) -~33 (attenuated)~167-
Urinary Ca2+ Excretion (% increase) -~1200~800*-

*P < 0.05 vs. Vehicle Control. Data adapted from studies on ROMK inhibitors.[5][10]

Table 2: Electrophysiological Effects of this compound

ChannelThis compound IC50Notes
ROMK (Kir1.1) ~290 nMPotent inhibition.[2][3]
Kir7.1 ~8 µMModerate inhibition.[2][3]
Kir2.1 No significant effectSelective against Kir2.1.[1]
Kir4.1 No significant effectSelective against Kir4.1.[1]

Signaling Pathways and Experimental Workflows

ROMK Signaling Pathway in the Thick Ascending Limb (TAL)

The following diagram illustrates the central role of ROMK in the TAL and its interaction with the Na-K-2Cl cotransporter (NKCC2). Inhibition of ROMK by this compound disrupts this cycle, leading to a diuretic effect.

ROMK_TAL_Pathway cluster_lumen Tubular Lumen cluster_cell TAL Epithelial Cell cluster_interstitium Interstitium Lumen_Na Na+ NKCC2 NKCC2 Lumen_Na->NKCC2 Ion Entry Lumen_K K+ Lumen_K->NKCC2 Ion Entry Lumen_Cl 2Cl- Lumen_Cl->NKCC2 Ion Entry Lumen_CaMg Ca2+, Mg2+ Interstitium Interstitium Lumen_CaMg->Interstitium Paracellular Reabsorption (Lumen-positive potential) ROMK ROMK (Kir1.1) ROMK->Lumen_K K+ Recycling NaK_ATPase Na+/K+ ATPase Interstitium_Na Na+ NaK_ATPase->Interstitium_Na 3 Na+ out CLC_KB CLC-Kb Interstitium_Cl Cl- CLC_KB->Interstitium_Cl Cl- Exit VU590 VU590 dihydrochloride VU590->ROMK Inhibition Interstitium_K K+ Interstitium_K->NaK_ATPase 2 K+ in

Caption: ROMK-mediated K+ recycling in the TAL.

Experimental Workflow: In Vivo Evaluation of this compound in a Rat Model

This workflow outlines a typical in vivo experiment to assess the diuretic and natriuretic effects of this compound.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_collection Data Collection cluster_analysis Analysis acclimatize Acclimatize Rats in Metabolic Cages baseline Collect Baseline Urine Sample acclimatize->baseline gavage Oral Gavage with VU590 or Vehicle baseline->gavage urine_collection Collect Urine at Timed Intervals (e.g., 4h) gavage->urine_collection blood_collection Collect Blood Sample (Post-treatment) gavage->blood_collection bp_monitoring Monitor Blood Pressure (Optional) gavage->bp_monitoring urine_analysis Measure Urine Volume, Na+, K+, Ca2+ urine_collection->urine_analysis blood_analysis Measure Plasma Electrolytes & Creatinine blood_collection->blood_analysis

References

Application Notes and Protocols for VU590 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a potent inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. It also exhibits inhibitory activity against the inward-rectifier potassium channel Kir7.1.[1][2] This document provides detailed application notes and protocols for the use of VU590 dihydrochloride in research settings. Due to its off-target effects on Kir7.1, VU590 is not recommended as a selective probe for studying ROMK function in the kidney.[1][2]

Data Presentation

In Vitro Inhibitory Activity of VU590
TargetIC50Cell LineAssay TypeReference
Kir1.1 (ROMK)290 nMHEK293Tl+ flux assay[1]
Kir7.18 µM--[1][2]
Kir2.1No effect--
Kir4.1No effect--
Physicochemical Properties
PropertyValueReference
Molecular Weight561.46 g/mol [3]
SolubilitySoluble in DMSO[3]
StorageShort term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Protect from light.[1][3]

Signaling Pathway and Mechanism of Action

VU590 acts as an intracellular pore blocker of the Kir1.1 (ROMK) and Kir7.1 channels.[4] This means it enters the cell and binds within the ion conduction pathway of the channel, physically obstructing the flow of potassium ions.

cluster_cell Cell Membrane Kir_channel Kir1.1 / Kir7.1 Channel K_ion_in K+ (intracellular) Kir_channel->K_ion_in Efflux K_ion_out K+ (extracellular) K_ion_out->Kir_channel Influx VU590_out VU590 (extracellular) VU590_in VU590 (intracellular) VU590_out->VU590_in Cellular Uptake VU590_in->Kir_channel Pore Blockade

Caption: Mechanism of VU590 as an intracellular pore blocker of potassium channels.

Experimental Protocols

In Vitro Protocol: Cellular Assay for Kir1.1 (ROMK) Inhibition

This protocol is based on the thallium (Tl+) flux assay, a common method for measuring the activity of potassium channels.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Transiently transfect the cells with a plasmid encoding the Kir1.1 (ROMK) channel using a suitable transfection reagent.
  • Plate the transfected cells in 96-well plates and allow them to grow for 24-48 hours.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • Create a dilution series of VU590 in assay buffer to achieve the desired final concentrations.

3. Thallium Flux Assay:

  • Wash the cells with assay buffer.
  • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
  • Add the diluted VU590 or vehicle control to the wells and incubate for a specified period.
  • Add a stimulus solution containing thallium sulfate (B86663) to initiate ion flux.
  • Measure the fluorescence intensity over time using a fluorescence plate reader.

4. Data Analysis:

  • Calculate the rate of thallium influx for each well.
  • Normalize the data to the vehicle control.
  • Plot the normalized data against the logarithm of the VU590 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents.

1. Cell Preparation:

  • Use cells stably or transiently expressing the Kir channel of interest (e.g., Kir1.1 or Kir7.1).
  • Plate the cells on glass coverslips suitable for microscopy and electrophysiology.

2. Electrophysiology Setup:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
  • The extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
  • The intracellular solution should contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration.
  • Clamp the cell membrane potential at a holding potential of -80 mV.
  • Apply voltage steps or ramps to elicit channel currents.
  • Perfuse the cells with the extracellular solution containing various concentrations of VU590.
  • Record the channel currents before and after the application of the compound.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage.
  • Calculate the percentage of current inhibition by VU590 at each concentration.
  • Plot the percentage of inhibition against the VU590 concentration to determine the IC50.

Hypothetical In Vivo Animal Study Protocol

Disclaimer: The following protocol is a general guideline and has not been validated for this compound due to a lack of published in vivo studies. It is intended to serve as a starting point for researchers designing their own experiments.

Experimental Workflow

cluster_workflow Hypothetical In Vivo Study Workflow A Animal Acclimatization B Baseline Measurements A->B C Randomization & Grouping B->C D VU590 Administration C->D E Post-treatment Monitoring D->E F Sample Collection E->F G Data Analysis F->G

Caption: A generalized workflow for a hypothetical in vivo animal study.

1. Animal Model:

  • Select an appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).
  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Allow for an acclimatization period of at least one week before the start of the experiment.

2. Formulation and Dosing:

  • Based on the in vitro potency and desired target engagement, a starting dose range could be estimated (e.g., 1-30 mg/kg).
  • Formulate this compound in a suitable vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween 80 or DMSO, ensuring the final concentration of the solubilizing agent is non-toxic).
  • The route of administration could be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the pharmacokinetic properties of the compound, which are currently unknown.

3. Experimental Groups:

  • Group 1 (Vehicle Control): Administer the vehicle solution.
  • Group 2 (Low Dose VU590): Administer a low dose of VU590.
  • Group 3 (Mid Dose VU590): Administer a mid-range dose of VU590.
  • Group 4 (High Dose VU590): Administer a high dose of VU590.
  • Each group should consist of a sufficient number of animals to achieve statistical power (e.g., n=8-10 per group).

4. Study Procedure (Example: Diuretic Effect):

  • Place animals in metabolic cages for urine collection.
  • Collect baseline urine output for a defined period (e.g., 24 hours).
  • Administer the vehicle or VU590 at the designated doses.
  • Collect urine at specified time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).
  • Measure urine volume and collect samples for electrolyte analysis (Na+, K+, Cl-).
  • At the end of the study, collect blood samples for pharmacokinetic analysis and measurement of plasma electrolytes.
  • Euthanize the animals and collect tissues (e.g., kidneys) for further analysis if required.

5. Data to be Collected (Quantitative):

ParameterMeasurement
Urine VolumemL/hour or mL/24 hours
Urinary ElectrolytesNa+, K+, Cl- (mmol/L)
Plasma ElectrolytesNa+, K+, Cl- (mmol/L)
PharmacokineticsPlasma concentration of VU590 over time (ng/mL)

This hypothetical protocol provides a framework for investigating the in vivo effects of VU590. Researchers should conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose range before proceeding with full-scale efficacy studies.

References

Application Notes and Protocols for Electrophysiology Recording with VU590 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channels, Kir1.1 (also known as ROMK) and Kir7.1.[1][2] It acts as an intracellular pore blocker, thereby inhibiting the flow of potassium ions through the channel.[1][3] This compound has been instrumental in elucidating the physiological roles of these channels and serves as a valuable tool for screening and drug discovery efforts targeting Kir-related channelopathies. These application notes provide detailed protocols for the use of VU590 dihydrochloride in whole-cell patch-clamp electrophysiology experiments.

Mechanism of Action

This compound inhibits Kir1.1 and Kir7.1 channels by physically occluding the ion conduction pathway from the intracellular side.[1][3] The block is both voltage- and potassium-dependent, a characteristic feature of pore blockers.[4][5][6] Studies involving mutagenesis have identified key amino acid residues within the channel pore that are critical for the binding and efficacy of VU590.[4][6]

Quantitative Data

The inhibitory potency of this compound varies between the two sensitive Kir channel subtypes. The following table summarizes the key quantitative data for this compound.

ParameterKir1.1 (ROMK)Kir7.1Notes
IC50 ~290-300 nM[1][2][3]~8 µM[2][4][5]The half-maximal inhibitory concentration (IC50) indicates a higher potency for Kir1.1.
Selectivity Moderately selective for Kir1.1 over Kir7.1. No significant effect on Kir2.1 or Kir4.1 at concentrations up to 10 µM.[1][3]
Effective Concentration in Experiments 1-10 µM10-100 µMThe concentration used will depend on the experimental goals, such as achieving complete or partial block.[5][6]

Experimental Protocols

Cell Preparation

HEK-293 (Human Embryonic Kidney 293) cells are a commonly used expression system for studying Kir channels.

  • Cell Culture : Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Transfection : Transiently transfect the cells with plasmids encoding the human Kir1.1 or Kir7.1 channel subunits using a suitable transfection reagent. Co-transfection with a fluorescent protein marker (e.g., GFP) is recommended to identify transfected cells for recording.

  • Plating for Electrophysiology : 24-48 hours post-transfection, detach the cells and plate them onto glass coverslips at a low density suitable for patch-clamp recording.

Electrophysiological Recording: Whole-Cell Patch-Clamp

This protocol is designed for recording whole-cell currents from HEK-293 cells expressing Kir1.1 or Kir7.1 channels.

Solutions:

SolutionComponentConcentration (mM)
Intracellular (Pipette) Solution KCl140
MgCl22
EGTA10
HEPES10
ATP (potassium salt)4
GTP (sodium salt)0.3
pH adjusted to 7.2 with KOH
Extracellular (Bath) Solution NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH

Recording Procedure:

  • Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration :

    • Place a coverslip with transfected cells in the recording chamber on the microscope stage.

    • Perfuse the chamber with the extracellular solution.

    • Approach a fluorescently labeled cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Data Acquisition :

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a voltage ramp protocol from -120 mV to +60 mV over 500 ms (B15284909) to elicit both inward and outward currents. Alternatively, a voltage-step protocol can be used, for example, stepping from a holding potential of -80 mV to test potentials ranging from -150 mV to +50 mV in 20 mV increments for 200-500 ms each.

    • Record the baseline currents in the absence of the inhibitor.

  • Application of this compound :

    • Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the recording solution should be kept below 0.1% to avoid off-target effects.

    • Dilute the stock solution to the desired final concentration in the extracellular solution.

    • Perfuse the recording chamber with the VU590-containing solution until a steady-state block of the current is observed.

  • Data Analysis :

    • Measure the peak inward current amplitude at a negative potential (e.g., -120 mV) before and after the application of VU590.

    • Calculate the percentage of current inhibition using the formula: % Inhibition = (1 - (I_VU590 / I_Control)) * 100.

    • To determine the IC50, apply a range of VU590 concentrations and fit the resulting concentration-response data to the Hill equation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Kir_channel Kir1.1 / Kir7.1 Channel K_ion_in K+ (intracellular) Kir_channel->K_ion_in K+ Efflux K_ion_out K+ (extracellular) K_ion_out->Kir_channel Inward Rectification VU590 This compound (intracellular) VU590->Kir_channel Pore Block

Caption: Mechanism of this compound action on Kir channels.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture HEK-293 Cell Culture Transfection Transfect with Kir1.1 or Kir7.1 cDNA Cell_Culture->Transfection Plating Plate cells on coverslips Transfection->Plating Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Plating->Whole_Cell Baseline Record Baseline Kir Currents Whole_Cell->Baseline Apply_VU590 Perfuse with VU590 Dihydrochloride Baseline->Apply_VU590 Record_Block Record Inhibited Kir Currents Apply_VU590->Record_Block Measure_Current Measure Current Amplitudes Record_Block->Measure_Current Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition IC50_Curve Generate Concentration- Response Curve (optional) Calculate_Inhibition->IC50_Curve

Caption: Workflow for electrophysiological recording with VU590.

References

Application Notes and Protocols for VU590 Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU590 dihydrochloride (B599025) is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. It also exhibits inhibitory activity against the inwardly rectifying potassium channel Kir7.1 at higher concentrations. This document provides detailed application notes and protocols for utilizing VU590 dihydrochloride in in vitro experiments, focusing on suitable cell lines, experimental procedures, and data analysis.

Mechanism of Action

VU590 acts as an intracellular pore blocker of the Kir1.1 channel.[1] Its binding is voltage- and K+-dependent, suggesting that the binding site is located within the ion conduction pathway.[1] While it is a potent inhibitor of ROMK, its cross-reactivity with Kir7.1 should be considered when interpreting experimental results, especially at higher concentrations.

Suitable Cell Lines for this compound Experiments

The choice of cell line is critical for the successful application of this compound. The ideal cell line should express the target channel, either endogenously or through heterologous expression, at a level sufficient for robust and reproducible measurements.

Heterologous Expression Systems

Human Embryonic Kidney 293 (HEK-293) cells and their derivatives (e.g., HEK-293T, T-REx-HEK293) are the most commonly used cell lines for the heterologous expression of ROMK and Kir7.1 channels.[1][2] These cells offer several advantages, including high transfection efficiency, robust protein expression, and low endogenous potassium channel activity, which provides a clean background for studying the channel of interest.

Endogenously Expressing Cell Lines

For studies aiming to investigate the effects of VU590 on channels in a more physiologically relevant context, cell lines that endogenously express ROMK or Kir7.1 can be utilized.

  • For ROMK (Kir1.1):

    • Renal Epithelial Cells: Cell lines derived from the thick ascending limb (TAL) of the kidney, such as rat kidney medullary thick ascending limb (MTAL) cells and immortalized mouse TAL cell lines, are suitable choices.

    • Taste Bud Cells: A subset of glial-like cells in mouse taste buds have been shown to express ROMK.[3]

  • For Kir7.1:

    • Retinal Pigment Epithelium (RPE) cells: Primary cultures or cell lines derived from RPE are excellent models as they highly express Kir7.1.[4][5][6]

    • Choroid Plexus Epithelial Cells: These cells also exhibit significant Kir7.1 expression.

    • Rat Follicular Cell Line (FRTL-5): This cell line endogenously expresses Kir7.1.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against ROMK and Kir7.1 channels in heterologous expression systems.

ChannelCell LineAssay TypeIC50Reference
ROMK (Kir1.1)HEK-293Electrophysiology290 nM[7]
ROMK (Kir1.1)HEK-293TElectrophysiology204 nM[1]
ROMK (Kir1.1)C1 (HEK-293)Thallium Flux~240 nM[2]
Kir7.1HEK-293Electrophysiology8 µM[7][8]

Experimental Protocols

Cell Viability/Cytotoxicity Assay

This protocol is essential to determine the concentration range of VU590 that can be used without causing significant cell death, which could confound the results of functional assays. The MTT assay is a common method.

Materials:

  • HEK-293 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEK-293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of VU590. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the CC50 (half-maximal cytotoxic concentration).

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique to directly measure the activity of ROMK and Kir7.1 channels and the inhibitory effect of VU590.

Materials:

  • Transfected HEK-293 cells on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

  • This compound stock solution

Procedure:

  • Cell Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

  • Pipette Fabrication and Filling: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single, healthy-looking transfected cell (often identified by a co-transfected fluorescent marker) with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of -80 mV. Apply voltage steps or ramps to elicit channel currents. For Kir channels, a voltage ramp from -120 mV to +60 mV is commonly used.

  • VU590 Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of VU590. Record the current until a steady-state inhibition is reached.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV for inward current) before and after VU590 application. Calculate the percentage of inhibition. To determine the IC50, test a range of VU590 concentrations and fit the data to a dose-response curve.

Thallium Flux Assay

This is a fluorescence-based, high-throughput screening-compatible assay to measure the activity of potassium channels. It relies on the principle that thallium ions (Tl+) can permeate through open potassium channels and bind to a Tl+-sensitive fluorescent dye inside the cells.

Materials:

  • HEK-293 cells stably expressing the channel of interest

  • 384-well black-walled, clear-bottom plates

  • Tl+-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Stimulus Buffer containing Tl+ and K+

  • This compound stock solution

  • Fluorescent plate reader with an injection function

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate and grow to confluence.

  • Dye Loading: Remove the growth medium and load the cells with the Tl+-sensitive dye in assay buffer for 60-90 minutes at room temperature.

  • Compound Incubation: Wash the cells to remove extracellular dye and add assay buffer containing various concentrations of VU590 or vehicle control. Incubate for 10-20 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescent reader. Record a baseline fluorescence for a few seconds.

  • Stimulation and Reading: Inject the Tl+-containing stimulus buffer and continue to record the fluorescence intensity over time. The influx of Tl+ through open channels will lead to an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. Calculate the percentage of inhibition by VU590 relative to the vehicle control. Determine the IC50 by fitting the concentration-response data to a suitable model.

Western Blot for Channel Expression

This protocol is used to confirm the expression of the target channel protein in the cell line.

Materials:

  • Cell lysates

  • RIPA buffer (or other suitable lysis buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ROMK or Kir7.1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The expected molecular weight for ROMK is around 45-50 kDa, and for Kir7.1 is approximately 42 kDa.

Signaling Pathways and Experimental Workflows

ROMK (Kir1.1) Signaling Pathway

dot

ROMK_Signaling cluster_regulation Regulation of ROMK Trafficking cluster_inhibition Inhibition by VU590 PKA PKA ROMK_channel ROMK (Kir1.1) Trafficking to Membrane PKA->ROMK_channel Phosphorylates S44 (Increases trafficking) SGK1 SGK1 SGK1->ROMK_channel Phosphorylates S44 (Increases trafficking) WNK_kinases WNK Kinases WNK_kinases->ROMK_channel Inhibits trafficking ROMK_pore ROMK Channel Pore ROMK_channel->ROMK_pore PIP2 PIP2 ROMK_activity ROMK Channel Activity PIP2->ROMK_activity Required for activity VU590 VU590 dihydrochloride VU590->ROMK_pore Intracellular pore block

Caption: Regulation of ROMK trafficking and inhibition by VU590.

Kir7.1 Signaling Pathway

dot

Kir71_Signaling cluster_regulation Regulation of Kir7.1 Activity cluster_inhibition Inhibition by VU590 Progesterone Progesterone Kir71_activity Kir7.1 Channel Activity Progesterone->Kir71_activity Potentiates activity GPCR GPCR (e.g., MC4R) GPCR->Kir71_activity Modulates activity PIP2 PIP2 PIP2->Kir71_activity Required for activity VU590 VU590 dihydrochloride Kir71_pore Kir7.1 Channel Pore VU590->Kir71_pore Pore block (lower affinity) Experimental_Workflow start Start cell_selection Select Cell Line (HEK-293 or Endogenous) start->cell_selection transfection Transfect with Channel cDNA (if applicable) cell_selection->transfection viability_assay Cell Viability Assay (e.g., MTT) cell_selection->viability_assay transfection->viability_assay western_blot Western Blot for Expression Confirmation transfection->western_blot functional_assay Functional Assay viability_assay->functional_assay patch_clamp Patch-Clamp Electrophysiology functional_assay->patch_clamp Detailed Kinetics thallium_flux Thallium Flux Assay functional_assay->thallium_flux High- Throughput data_analysis Data Analysis (IC50, etc.) patch_clamp->data_analysis thallium_flux->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Administering VU590 Dihydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride (B599025) is a potent small-molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2] It was one of the first publicly disclosed submicromolar inhibitors for this channel.[3][4] The primary mechanism of action for VU590 is the direct block of the channel's intracellular pore, thereby inhibiting potassium ion flux.[2][5] While it is a valuable tool for studying Kir channels, its utility for specific renal studies is moderated by its cross-reactivity with the Kir7.1 channel.[1][5]

These application notes provide an overview of VU590 dihydrochloride's mechanism, guidelines for its preparation, and general protocols for its administration in rodent models for preclinical research, including pharmacokinetic and efficacy studies.

Mechanism of Action

VU590 acts as a voltage-dependent intracellular pore blocker of Kir1.1 (ROMK) channels.[3] This channel is critical for renal function; in the thick ascending limb of the nephron, it recycles potassium to the lumen, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2) and, consequently, for salt reabsorption.[5] In the collecting duct, ROMK provides a pathway for potassium secretion.[5] By blocking ROMK, VU590 can induce a diuretic effect.

However, VU590 is only moderately selective, as it also inhibits Kir7.1 at low micromolar concentrations.[5] Since Kir7.1 is also expressed in the nephron, this lack of selectivity makes VU590 a challenging tool for isolating the specific physiological functions of ROMK in the kidney.[5] For studies requiring high selectivity for ROMK over Kir7.1, alternative compounds such as VU591 should be considered.[5]

Signaling and Physiological Pathway

The diagram below illustrates the role of the Kir1.1 (ROMK) channel in a principal cell of the renal collecting duct and the inhibitory action of VU590.

cluster_lumen Tubular Lumen (Urine) cluster_cell Principal Cell cluster_blood Blood / Interstitium K_lumen K+ ROMK Kir1.1 (ROMK) Channel ROMK->K_lumen ENaC ENaC Na_cell Na+ ENaC->Na_cell NaK_ATPase Na+/K+ ATPase K_cell K+ NaK_ATPase->K_cell Na_blood Na+ NaK_ATPase->Na_blood VU590 VU590 VU590->ROMK Inhibition K_cell->ROMK K+ Secretion Na_cell->NaK_ATPase K_blood K+ K_blood->NaK_ATPase Na_lumen Na+ Na_lumen->ENaC Na+ Reabsorption cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Hypothesis & Study Design p2 Dose-Range Finding (MTD Determination) p1->p2 p3 Solution Preparation & Formulation p2->p3 e2 Compound Administration (IP, PO, or IV) p3->e2 e1 Animal Acclimation & Group Allocation e1->e2 e3 In-life Monitoring (Body Weight, Clinical Signs) e2->e3 a1 Sample Collection (Blood, Tissues) e3->a1 a2 Bioanalysis (e.g., LC-MS/MS) a1->a2 a3 Data Analysis & Interpretation a2->a3 end End a3->end start Start start->p1

References

Standard Operating Procedure for VU590 Dihydrochloride Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

VU590 dihydrochloride (B599025) is a potent and moderately selective small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1. It serves as a valuable pharmacological tool for in vitro studies of ROMK channel function and its role in cellular physiology. VU590 dihydrochloride acts as an intracellular pore blocker of the channel, with its binding being both voltage- and potassium-dependent. While it is a potent inhibitor of ROMK, it also exhibits inhibitory activity against the Kir7.1 channel at higher concentrations, a factor to consider in experimental design.

This document provides detailed application notes and protocols for the use of this compound in a research setting.

Data Presentation

A summary of the quantitative data for this compound is presented in the table below for easy comparison.

Target ChannelIC50 ValueCell TypeAssay ConditionsReference
ROMK (Kir1.1)290 nMNot specifiedNot specified[1][2]
ROMK (Kir1.1)294 nMNot specifiedNot specified[3]
Kir7.18 µMNot specifiedNot specified[1][2]

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, temperature, and ion concentrations.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount: Determine the desired stock solution concentration (e.g., 10 mM). Calculate the mass of this compound needed using its molecular weight (561.46 g/mol ).

  • Dissolution: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of this compound to study its inhibitory effect on ROMK channels expressed in a heterologous system (e.g., HEK-293 cells).

Materials:

  • HEK-293 cells stably or transiently expressing ROMK channels

  • Cell culture medium and supplements

  • Poly-L-lysine coated glass coverslips

  • External (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with NaOH.

  • Internal (pipette) solution: e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

  • Borosilicate glass capillaries for pipette pulling

  • Pipette puller and microforge

Procedure:

  • Cell Preparation: Plate ROMK-expressing HEK-293 cells onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare and filter the external and internal solutions. On the day of the experiment, prepare the desired final concentrations of this compound by diluting the stock solution into the external solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Data Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit ROMK currents.

    • Establish a stable baseline recording of the ROMK current in the external solution.

  • Application of this compound:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Continuously record the current until a steady-state block is achieved.

    • Wash out the compound by perfusing with the control external solution to observe the reversibility of the block.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot a concentration-response curve and fit the data with a suitable equation (e.g., Hill equation) to determine the IC50 value.

Protocol for Thallium Flux Assay

This high-throughput screening assay measures the activity of potassium channels by detecting the influx of thallium (Tl⁺), a surrogate for K⁺, into the cells using a Tl⁺-sensitive fluorescent dye.

Materials:

  • HEK-293 cells stably expressing ROMK channels

  • Cell culture medium and supplements

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Thallium-sensitive dye kit (e.g., FluxOR™)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Stimulus Buffer containing thallium sulfate (B86663) and potassium sulfate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence plate reader with kinetic read capabilities and appropriate filters

Procedure:

  • Cell Plating: Seed ROMK-expressing HEK-293 cells into black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer at concentrations 2X the final desired concentrations.

  • Dye Loading:

    • Remove the cell culture medium from the wells.

    • Add the Tl⁺-sensitive dye loading solution to each well.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Compound Incubation:

    • After incubation, carefully remove the dye loading solution.

    • Add the prepared this compound dilutions to the respective wells.

    • Incubate the plate at room temperature for 10-20 minutes.

  • Thallium Flux Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence signal for a few seconds.

    • Use the instrument's automated injection system to add the Stimulus Buffer to all wells.

    • Immediately begin kinetic fluorescence reading for 1-3 minutes.

  • Data Analysis:

    • Determine the rate of fluorescence increase or the peak fluorescence intensity for each well.

    • Normalize the data to control wells (no inhibitor) and background wells (cells without Tl⁺ influx).

    • Plot the normalized response against the log of the this compound concentration and fit the data to determine the IC50 value.

Mandatory Visualization

Signaling_Pathway cluster_cell Principal Cell of Collecting Duct K_lumen K+ ROMK ROMK (Kir1.1) K_lumen->ROMK K_out K+ ENaC ENaC Na_interstitium Na+ NaK_ATPase Na+/K+ ATPase K_interstitium K+ NaK_ATPase->K_interstitium K+ uptake NaK_ATPase->Na_interstitium Na+ extrusion Na_in Na+ Na_in->ENaC Na+ Reabsorption VU590 VU590 dihydrochloride VU590->ROMK Inhibition

Caption: Signaling pathway of ROMK in a renal principal cell and the inhibitory action of VU590.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_patch Whole-Cell Patch-Clamp cluster_thallium Thallium Flux Assay cluster_analysis Data Analysis prep_stock Prepare VU590 Stock Solution (DMSO) patch_apply Apply VU590 prep_stock->patch_apply thallium_compound Incubate with VU590 prep_stock->thallium_compound prep_cells Culture ROMK-expressing HEK-293 Cells patch_setup Establish Whole-Cell Configuration prep_cells->patch_setup thallium_dye Load Cells with Thallium-sensitive Dye prep_cells->thallium_dye patch_baseline Record Baseline Current patch_setup->patch_baseline patch_baseline->patch_apply patch_record Record Inhibited Current patch_apply->patch_record patch_washout Washout patch_record->patch_washout analysis Calculate % Inhibition patch_washout->analysis thallium_dye->thallium_compound thallium_measure Measure Fluorescence upon Tl+ Addition thallium_compound->thallium_measure thallium_measure->analysis ic50 Determine IC50 analysis->ic50

Caption: General experimental workflow for characterizing this compound.

References

Troubleshooting & Optimization

Navigating the Challenges of VU590 Dihydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VU590 dihydrochloride (B599025), a potent inhibitor of the inwardly rectifying potassium channels Kir1.1 (ROMK) and Kir7.1, is a valuable tool in renal and neurological research. However, its solubility characteristics can present a significant hurdle in experimental design and execution. This technical support center provides a comprehensive guide to troubleshoot common solubility issues, offering detailed protocols and insights to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of VU590 dihydrochloride?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] Several suppliers indicate a solubility of up to 100 mM in DMSO.[2] To achieve complete dissolution at this concentration, warming the solution and using sonication is often advised.[1] It is crucial to use anhydrous, high-purity DMSO, as water contamination can negatively impact the solubility of many organic compounds.

Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). What is causing this and how can I prevent it?

A2: This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. To mitigate this:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your working solution to minimize both precipitation and potential solvent-induced cellular toxicity.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the aqueous buffer. This gradual change in solvent composition can help keep the compound in solution.

  • Ensure rapid mixing: Add the this compound stock solution to the aqueous buffer while vortexing or stirring to promote rapid and uniform dispersion.

  • Warm the aqueous buffer: Gently warming your buffer to 37°C before adding the compound can sometimes improve solubility.

Q3: Is this compound soluble in water or ethanol (B145695)?

Q4: Can the pH of my buffer affect the solubility of this compound?

A4: Yes, the pH of the aqueous buffer can significantly influence the solubility of compounds with ionizable groups. As a dihydrochloride salt, VU590 is expected to be more soluble in acidic conditions. However, the optimal pH for solubility while maintaining experimental relevance (e.g., physiological pH for cell-based assays) may need to be determined empirically.

Troubleshooting Guide

Encountering solubility issues with this compound can be frustrating. The following troubleshooting guide provides a systematic approach to resolving these problems.

Issue Possible Cause Troubleshooting Steps
Undissolved particles in DMSO stock solution - Insufficient mixing- Low-quality or hydrated DMSO- Concentration exceeds solubility limit- Vortex the solution vigorously for an extended period.- Use a bath sonicator to aid dissolution.- Gently warm the solution (e.g., 37-50°C) while mixing.- Use fresh, anhydrous, high-purity DMSO.- Prepare a less concentrated stock solution.
Precipitation upon dilution in aqueous buffer - Poor aqueous solubility- High final DMSO concentration- Inadequate mixing- Follow the recommendations in FAQ Q2.- Consider using a surfactant or co-solvent (e.g., Pluronic F-68, Tween 80) at a low, non-toxic concentration in your aqueous buffer, after validating its compatibility with your experimental system.
Inconsistent experimental results - Incomplete dissolution leading to inaccurate concentration- Precipitation of the compound during the experiment- Visually inspect all solutions for any signs of precipitation before use.- Prepare fresh dilutions for each experiment.- Consider filtering the final working solution through a 0.22 µm syringe filter if you suspect fine, undissolved particles.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 561.46 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.61 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 561.46 g/mol * 1000 mg/g = 5.61 mg/mL

  • Weigh the compound: Carefully weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube. For 1 mL of stock solution, add 1 mL of DMSO.

  • Dissolve the compound:

    • Vortex the tube vigorously for at least 2-3 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a bath sonicator for 10-15 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the known signaling pathways affected by this compound and a logical workflow for troubleshooting solubility issues.

Troubleshooting Workflow for this compound Solubility start Start: Prepare DMSO Stock Solution check_dissolution Complete Dissolution in DMSO? start->check_dissolution troubleshoot_dmso Troubleshoot DMSO Dissolution: - Vortex Vigorously - Sonicate - Gentle Warming - Use Fresh Anhydrous DMSO check_dissolution->troubleshoot_dmso No prepare_working Prepare Aqueous Working Solution check_dissolution->prepare_working Yes troubleshoot_dmso->check_dissolution check_precipitation Precipitation in Aqueous Buffer? prepare_working->check_precipitation troubleshoot_aqueous Troubleshoot Aqueous Dilution: - Lower Final DMSO % - Serial Dilutions - Rapid Mixing - Warm Buffer check_precipitation->troubleshoot_aqueous Yes proceed Proceed with Experiment check_precipitation->proceed No troubleshoot_aqueous->prepare_working

A step-by-step workflow for addressing solubility challenges.

This compound Mechanism of Action cluster_membrane Cell Membrane kir1_1 Kir1.1 (ROMK) Channel k_ion_out K+ Efflux kir1_1->k_ion_out effect Altered Cellular Function (e.g., altered membrane potential, reduced K+ secretion) kir1_1->effect kir7_1 Kir7.1 Channel kir7_1->k_ion_out kir7_1->effect k_ion_in K+ Influx k_ion_in->kir1_1 k_ion_in->kir7_1 vu590 This compound inhibition1 Inhibition vu590->inhibition1 inhibition2 Inhibition vu590->inhibition2 inhibition1->kir1_1 inhibition2->kir7_1

This compound inhibits Kir1.1 and Kir7.1 potassium channels.

By following these guidelines and protocols, researchers can overcome the solubility challenges associated with this compound and confidently proceed with their experiments, ensuring the generation of high-quality and reliable data.

References

Technical Support Center: Optimizing the Working Concentration of VU590 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU590 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing VU590 dihydrochloride in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data to inform your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise when working with this compound, from solubility challenges to unexpected experimental outcomes.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For a stock solution, it is recommended to dissolve the compound in 100% DMSO at a concentration of 10 mM. If you encounter solubility issues, gentle warming and vortexing may aid in complete dissolution. Always use high-purity, anhydrous DMSO to prevent compound degradation.

Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What can I do?

A2: Precipitation in aqueous solutions like cell culture media is a common issue with hydrophobic compounds. Here are some steps to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and precipitation.

  • Pre-warming the Medium: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Gradual Dilution: Add the stock solution to the pre-warmed medium dropwise while gently vortexing or swirling. This gradual introduction can help maintain solubility.

  • Serum Content: The presence of serum in the medium can sometimes help to stabilize small molecules and prevent precipitation.

Q3: I am not observing the expected inhibitory effect of this compound on my target of interest. What are some possible reasons?

A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Integrity: Ensure your this compound has been stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles of the stock solution should be avoided; it is best to prepare single-use aliquots.

  • Cellular Context: The IC50 value of 290 nM for Kir1.1 (ROMK) was determined in a specific experimental system (HEK293 cells)[1][2]. The effective concentration in your cell line of interest may be different due to factors such as cell membrane permeability, expression levels of the target protein, and the presence of efflux pumps. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

  • Off-Target Effects: this compound also inhibits Kir7.1 with an IC50 of 8 µM[1][2]. If your cells express Kir7.1, you may observe effects related to the inhibition of this channel, which could confound your results.

  • Experimental Controls: Always include appropriate positive and negative controls in your experiment. A known activator or inhibitor of your pathway of interest can help validate the responsiveness of your experimental system.

Q4: What is a good starting concentration range for a dose-response experiment with this compound?

A4: Based on the known IC50 values, a good starting point for a dose-response experiment would be to use a range of concentrations that brackets the IC50 of your primary target. For Kir1.1 (ROMK) inhibition, a concentration range from 10 nM to 10 µM is recommended. For investigating effects on Kir7.1, a higher concentration range, from 1 µM to 50 µM, would be more appropriate.

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: The primary known off-target effect of this compound is the inhibition of the Kir7.1 potassium channel[1][2]. It is important to consider the expression and function of Kir7.1 in your experimental model. When interpreting your data, it is crucial to consider that at higher concentrations, VU590 will inhibit both Kir1.1 and Kir7.1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

ParameterValueReference
Primary Target Kir1.1 (ROMK)[1][2][3]
IC50 for Kir1.1 (ROMK) 290 nM[1][2]
Primary Off-Target Kir7.1[1][2][3]
IC50 for Kir7.1 8 µM[1][2]
Solubility Soluble in DMSO
Storage Temperature -20°C

Table 1: Key Pharmacological and Physicochemical Properties of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protective microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

Procedure for 10 mM Stock Solution:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 561.46 g/mol ).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protective tubes.

  • Store the aliquots at -20°C.

Procedure for Preparing Working Solutions in Cell Culture Medium:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the required volume of your complete cell culture medium to 37°C.

  • To achieve your desired final concentration, perform a serial dilution of the stock solution directly into the pre-warmed medium. For example, to make a 10 µM working solution, you would typically perform a 1:1000 dilution of your 10 mM stock.

  • Ensure the final DMSO concentration in the medium is at a non-toxic level (ideally ≤ 0.1%).

  • Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Protocol 2: Cell Viability/Cytotoxicity Assay

Materials:

  • Cells of interest

  • 96-well clear or opaque-walled tissue culture plates (opaque for luminescence-based assays)

  • Complete cell culture medium

  • This compound working solutions

  • Cell viability reagent (e.g., MTT, MTS, or a luminescence-based ATP assay kit)

  • Plate reader capable of measuring absorbance or luminescence

Procedure:

  • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover overnight.

  • The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle-only control (DMSO) and a positive control for cytotoxicity if available.

  • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

VU590_Mechanism_of_Action This compound Mechanism of Action VU590 This compound Kir1_1 Kir1.1 (ROMK) Potassium Channel VU590->Kir1_1 Inhibits (IC50 = 290 nM) Kir7_1 Kir7.1 Potassium Channel (Off-Target) VU590->Kir7_1 Inhibits (IC50 = 8 µM) Potassium_Efflux Potassium Efflux Kir1_1->Potassium_Efflux Mediates Kir7_1->Potassium_Efflux Cellular_Function Cellular Function (e.g., Membrane Potential, Ion Homeostasis) Potassium_Efflux->Cellular_Function Regulates VU590_Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock Solution in DMSO Working_Solutions Prepare Working Solutions in Cell Culture Medium Stock_Solution->Working_Solutions Cell_Treatment Treat Cells with VU590 Working Solutions Working_Solutions->Cell_Treatment Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Cell_Treatment Incubation Incubate for Desired Duration Cell_Treatment->Incubation Assay Perform Desired Assay (e.g., Cytotoxicity, Western Blot) Incubation->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

References

Technical Support Center: VU590 Dihydrochloride in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VU590 dihydrochloride (B599025) in patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is VU590 dihydrochloride and what are its primary targets?

This compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1 (also known as ROMK), with a reported IC50 of approximately 0.2-0.29 µM.[1][2] It also inhibits Kir7.1 with a lower potency, exhibiting an IC50 of around 8 µM.[1][2] It is important to note that this compound shows no significant effect on Kir2.1 or Kir4.1 channels.

Q2: What is the mechanism of action of VU590?

VU590 acts as a pore blocker for both Kir1.1 and Kir7.1 channels.[3] Its binding is voltage- and K+-dependent, suggesting it accesses its binding site from the intracellular side of the channel.[3]

Q3: How should I prepare stock solutions of this compound?

While specific solubility data in patch clamp buffers is not extensively published, VU590 is commercially available as a dihydrochloride salt, which generally confers better aqueous solubility than the free base. For experimental use, it is common to first prepare a concentrated stock solution in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO). One supplier suggests that a 10 mM stock solution can be prepared in DMSO. When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in your patch clamp buffer is low (typically <0.1%) to avoid solvent-induced effects on the channels or cell membrane.

Q4: What are the known off-target effects of VU590?

The primary off-target effect of VU590 is the inhibition of the Kir7.1 channel, albeit with a significantly lower potency (IC50 ~8 µM) compared to its primary target, Kir1.1 (IC50 ~0.2-0.29 µM).[1][2] This is a critical consideration when interpreting experimental results, especially at higher concentrations of VU590.

Troubleshooting Guide

Problem 1: No observable effect of VU590 on Kir1.1 currents.

  • Is the compound properly dissolved and stable?

    • Solution: this compound may have limited stability in aqueous solutions over long periods. Prepare fresh dilutions from a frozen stock solution for each experiment. Visually inspect your working solution for any signs of precipitation.

  • Is the drug reaching its intracellular binding site?

    • Solution: Since VU590 is an intracellular pore blocker, ensure sufficient time for the compound to diffuse into the cell when using the whole-cell patch clamp configuration. The rate of inhibition can be slow, sometimes requiring up to 2 minutes for the full block to develop.

  • Is the voltage protocol appropriate?

    • Solution: The block by VU590 is voltage-dependent. Ensure your voltage protocol includes hyperpolarizing steps where Kir1.1 currents are prominent and where the block is favored.

  • Are you using the correct concentration?

    • Solution: Start with a concentration at or above the IC50 (e.g., 1 µM) to ensure a detectable effect. Refer to the quantitative data table for reported IC50 values.

Problem 2: Inconsistent or variable block of Kir channels.

  • Is the extracellular potassium concentration stable?

    • Solution: The block by VU590 is dependent on the extracellular K+ concentration. Maintaining a stable and known K+ concentration in your external solution is crucial for reproducible results.

  • Are you experiencing rundown of the channel activity?

    • Solution: Kir channels can exhibit rundown over the course of a long experiment. Monitor the baseline current stability before applying VU590. If rundown is an issue, consider using the perforated patch technique to better preserve the intracellular environment.

  • Could there be off-target effects at the concentration used?

    • Solution: If using high concentrations of VU590, you may be observing effects on Kir7.1 or other unknown targets. If possible, perform control experiments on cells expressing only the target of interest or use a lower, more specific concentration.

Problem 3: Slow onset and incomplete washout of the VU590 effect.

  • Is the experimental design accounting for slow kinetics?

    • Solution: The slow onset of the block is a known characteristic of VU590. Allow sufficient time for the drug to equilibrate and exert its effect. Washout can also be slow and incomplete, suggesting tight binding or intracellular accumulation. Be prepared for long washout periods and the possibility that full recovery may not be achievable.

Quantitative Data

ParameterChannelValueReference
IC50 Kir1.1 (ROMK)~0.2 - 0.29 µM[1][2]
IC50 Kir7.1~8 µM[1][2]

Experimental Protocols

Whole-Cell Patch Clamp Protocol for Assessing VU590 Inhibition of Kir1.1
  • Cell Preparation: Use a cell line stably or transiently expressing human Kir1.1 channels (e.g., HEK-293 or CHO cells). Culture cells to 70-80% confluency on glass coverslips.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

    • External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with KOH and osmolarity to ~300 mOsm. Note: Symmetric KCl solutions are used to isolate Kir currents and set the reversal potential near 0 mV.

  • This compound Application: Prepare a 10 mM stock solution in DMSO. On the day of the experiment, dilute the stock solution into the external solution to the desired final concentration (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is ≤ 0.1%. Apply the solution using a perfusion system.

  • Electrophysiological Recording:

    • Obtain a giga-ohm seal (>1 GΩ) on a single cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of 0 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments for 500 ms) to elicit Kir1.1 currents.

    • Establish a stable baseline recording for at least 2-3 minutes.

    • Perfuse the cell with the VU590-containing external solution and record the current inhibition. Allow sufficient time (at least 2-5 minutes) for the block to reach a steady state.

    • To test for washout, perfuse with the control external solution.

  • Data Analysis: Measure the current amplitude at a specific hyperpolarizing voltage step (e.g., -80 mV) before and after drug application. Calculate the percentage of inhibition. Plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling and Functional Pathways

Kir1_1_Signaling_Pathway cluster_epithelial_cell Apical Membrane of Principal Cell cluster_interstitium Interstitial Fluid NKCC2 NKCC2 Cotransporter Kir1_1 Kir1.1 (ROMK) K_ion K+ Kir1_1->K_ion K+ secretion ENaC ENaC NaK_ATPase Na+/K+ ATPase ENaC->NaK_ATPase K_ion->NKCC2 K+ recycling Na_ion Na+ Na_ion->ENaC Na+ reabsorption NaK_ATPase->K_ion K+ uptake

Caption: Role of Kir1.1 in renal ion transport.

Kir7_1_Signaling_Pathway cluster_neuron Hypothalamic Neuron cluster_legend Legend MC4R MC4R (GPCR) Kir7_1 Kir7.1 MC4R->Kir7_1 Modulates (G-protein independent) Membrane_Potential Membrane Potential Kir7_1->Membrane_Potential Influences K+ flux alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Binds Agonist_node Agonist Action AgRP AgRP (Inverse Agonist) AgRP->MC4R Binds Inverse_Agonist_node Inverse Agonist Action Agonist_effect -> Depolarization Inverse_Agonist_effect -> Hyperpolarization

Caption: Regulation of Kir7.1 by the MC4 receptor in neurons.

Experimental Workflow

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells (e.g., HEK293 expressing Kir1.1) Start->Prepare_Cells Prepare_Solutions Prepare Solutions (Internal, External, VU590) Prepare_Cells->Prepare_Solutions Pull_Pipette Pull & Polish Pipette Prepare_Solutions->Pull_Pipette Approach_Cell Approach Cell & Form Gigaseal Pull_Pipette->Approach_Cell Whole_Cell Establish Whole-Cell Configuration Approach_Cell->Whole_Cell Record_Baseline Record Baseline Current Whole_Cell->Record_Baseline Apply_VU590 Apply VU590 Dihydrochloride Record_Baseline->Apply_VU590 Record_Inhibition Record Current Inhibition Apply_VU590->Record_Inhibition Washout Washout with Control Solution Record_Inhibition->Washout Record_Recovery Record Current Recovery Washout->Record_Recovery Analyze_Data Analyze Data (e.g., calculate % inhibition, IC50) Record_Recovery->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a VU590 patch clamp experiment.

References

ensuring stability of VU590 dihydrochloride in experimental buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of VU590 dihydrochloride (B599025) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of VU590 dihydrochloride?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to use a fresh, anhydrous grade of DMSO to minimize moisture content, which can affect the stability and solubility of the compound.[1]

Q2: How should I store this compound stock solutions?

A2: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. When stored at -20°C, the solution is typically stable for at least one month, and at -80°C, for up to six months.[2] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: My this compound solution in DMSO precipitated after being diluted into my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with compounds dissolved in DMSO. To address this, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer.[1] Additionally, ensuring the final concentration of DMSO in your experimental buffer is low (typically <0.5%) can help maintain solubility.[3] If precipitation still occurs, gentle warming of the solution to 37°C and vortexing or sonication may help redissolve the compound.[4]

Q4: What is the optimal pH for my experimental buffer to ensure the stability of this compound?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the aqueous buffer has been exceeded.- Perform serial dilutions in DMSO before adding to the aqueous buffer.[1]- Decrease the final concentration of this compound in the experimental buffer.- Increase the final percentage of DMSO in the buffer (up to a concentration that does not affect the experiment).- Consider using a different buffer system or adding a solubilizing agent if compatible with your assay.
Loss of compound activity over time in experimental buffer The compound may be degrading in the aqueous environment at the experimental temperature.- Prepare fresh dilutions of this compound in the experimental buffer immediately before each experiment.- If the experiment is lengthy, consider replacing the compound-containing buffer at regular intervals.- Evaluate the stability of the compound at the experimental temperature by incubating it in the buffer for the duration of the experiment and then testing its activity.
Inconsistent experimental results - Incomplete dissolution of the stock solution.- Precipitation of the compound in the experimental buffer.- Ensure the DMSO stock solution is fully dissolved by gentle warming and vortexing before making dilutions.[4]- Visually inspect the experimental buffer for any signs of precipitation before and during the experiment.

Experimental Protocols

Protocol for Preparing a Stable Working Solution of this compound
  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Gently warm the solution to 37°C and vortex or sonicate until the compound is completely dissolved.

  • Prepare Intermediate Dilutions in DMSO:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to get closer to your final desired concentration. For example, to achieve a 10 µM final concentration, you could prepare a 1 mM intermediate dilution in DMSO.

  • Prepare the Final Working Solution in Aqueous Buffer:

    • Add the small volume of the diluted DMSO stock to your pre-warmed (to the experimental temperature) aqueous buffer.

    • Immediately vortex the solution to ensure rapid and uniform mixing.

    • The final concentration of DMSO should ideally be below 0.5% to minimize its potential effects on the experiment.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of ROMK (Kir1.1) Channel Regulation

The activity of the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1, is regulated by several signaling pathways that influence its trafficking to and stability at the plasma membrane. Key regulators include Protein Kinase A (PKA), Serum and Glucocorticoid-inducible Kinase 1 (SGK1), and Protein Tyrosine Kinases (PTK).[2][5] These pathways are crucial for maintaining potassium homeostasis in the kidney.[5]

ROMK_Signaling PKA PKA ROMK_Trafficking ROMK Trafficking to Membrane PKA->ROMK_Trafficking Phosphorylation SGK1 SGK1 SGK1->ROMK_Trafficking Phosphorylation PTK PTK PTK->ROMK_Trafficking Phosphorylation ROMK_Channel ROMK (Kir1.1) Channel Activity ROMK_Trafficking->ROMK_Channel K_Secretion Potassium Secretion ROMK_Channel->K_Secretion

Caption: Regulation of ROMK (Kir1.1) channel activity.

Physiological Role of Kir7.1 Channel

The Kir7.1 channel plays a critical role in maintaining potassium homeostasis, particularly in the retinal pigment epithelium (RPE).[6] Its function is closely linked to the activity of the Na+/K+-ATPase, which establishes the sodium and potassium gradients across the cell membrane. Kir7.1 provides a pathway for potassium efflux, which is essential for the proper functioning of the RPE.[7]

Kir71_Function NaK_ATPase Na+/K+-ATPase K_in K+ Influx NaK_ATPase->K_in Intracellular_K High Intracellular [K+] K_in->Intracellular_K Kir71 Kir7.1 Channel Intracellular_K->Kir71 K_out K+ Efflux Kir71->K_out RPE_Homeostasis RPE Homeostasis K_out->RPE_Homeostasis

Caption: Role of Kir7.1 in RPE potassium homeostasis.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in your experimental buffer.

Troubleshooting_Workflow Start Precipitation Observed Check_DMSO Check DMSO Quality (Anhydrous?) Start->Check_DMSO Use_Anhydrous Use Fresh Anhydrous DMSO Check_DMSO->Use_Anhydrous No Check_Dilution Review Dilution Protocol (Serial Dilution in DMSO?) Check_DMSO->Check_Dilution Yes Use_Anhydrous->Check_Dilution Implement_Serial_Dilution Implement Serial Dilution in DMSO Check_Dilution->Implement_Serial_Dilution No Check_Final_Conc Check Final Concentration (Too High?) Check_Dilution->Check_Final_Conc Yes Implement_Serial_Dilution->Check_Final_Conc Lower_Final_Conc Lower Final Concentration Check_Final_Conc->Lower_Final_Conc Yes Check_Buffer_pH Check Buffer pH Check_Final_Conc->Check_Buffer_pH No Lower_Final_Conc->Check_Buffer_pH Adjust_pH Adjust Buffer pH (if applicable) Check_Buffer_pH->Adjust_pH Out of Range Consider_Alternatives Consider Alternative Buffers or Solubilizing Agents Check_Buffer_pH->Consider_Alternatives In Range Success Problem Resolved Adjust_pH->Success Consider_Alternatives->Success

Caption: Troubleshooting this compound precipitation.

References

how to improve the selectivity of VU590 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and improving the selectivity of VU590 dihydrochloride (B599025) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is VU590 dihydrochloride and what is its primary target?

This compound is a small molecule inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1.[1][2] It exhibits potent inhibition of ROMK with an IC50 value of approximately 290 nM.[1]

Q2: What are the known off-targets of this compound?

The primary known off-target of VU590 is the inward rectifier potassium channel Kir7.1, which it inhibits with an IC50 of approximately 8 µM.[1][2][3] Due to the co-expression of ROMK and Kir7.1 in tissues like the kidney, this off-target activity can complicate the interpretation of experimental results.[1][4]

Q3: Why is the selectivity of VU590 a concern for my research?

If your experimental system expresses both ROMK (Kir1.1) and Kir7.1, the observed effects of VU590 may be due to the inhibition of one or both channels. This lack of selectivity can lead to misinterpretation of data when trying to elucidate the specific role of ROMK.[4] Therefore, for studies requiring precise targeting of ROMK, improving the selectivity of your inhibitory tool is crucial.

Q4: Are there more selective alternatives to VU590?

Yes, a structurally related compound, VU591, was developed to offer improved selectivity for ROMK over Kir7.1.[4] Depending on the specific requirements of your experiment, evaluating VU591 as an alternative inhibitor may be a viable strategy.

Troubleshooting Guide: Improving the Selectivity of VU590

Researchers aiming to enhance the selectivity of VU590 can consider several medicinal chemistry and structure-based design strategies. These approaches focus on modifying the VU590 scaffold to increase its affinity for ROMK while decreasing its interaction with Kir7.1.

Issue: Off-target effects on Kir7.1 are confounding my results.

Solution 1: Structure-Activity Relationship (SAR) Studies

A systematic SAR study can identify the chemical moieties of VU590 responsible for its binding to both ROMK and Kir7.1. By synthesizing and testing analogs of VU590, you can determine how modifications to its structure affect potency and selectivity.

Solution 2: Exploiting Structural Differences Between ROMK and Kir7.1

Mutagenesis studies have revealed key amino acid differences in the ion channel pores of ROMK and Kir7.1 that influence VU590 binding.[3][5][6] These differences can be exploited for rational drug design.

  • Targeting ROMK (Kir1.1) Pore Residues: The asparagine residue at position 171 (N171) in the ROMK pore is critical for high-affinity block by VU590.[3][5] Modifications to VU590 that enhance interactions with this residue could increase selectivity.

  • Avoiding Kir7.1 Pore Residues: The binding of VU590 to Kir7.1 is influenced by residues such as threonine 153 (T153), glutamate (B1630785) 149 (E149), and alanine (B10760859) 150 (A150).[3][5] Designing VU590 analogs that have reduced interactions with these residues, for instance through steric hindrance, could decrease off-target binding.

Solution 3: Computational Modeling and Docking

Utilize molecular docking and molecular dynamics simulations to predict how modifications to VU590 will affect its binding to the three-dimensional structures of both ROMK and Kir7.1.[7] This in silico approach can help prioritize the synthesis of analogs with the highest predicted selectivity.

Quantitative Data Summary

CompoundTargetIC50Off-TargetOff-Target IC50Selectivity (ROMK/Kir7.1)Reference
This compound ROMK (Kir1.1)~290 nMKir7.1~8 µM~27.6-fold[1][2]
VU591 ROMK (Kir1.1)Potent (similar to VU590)Kir7.1No significant inhibition at 10 µM>34-fold (estimated)[4]

Experimental Protocols

Protocol 1: Assessing Inhibitor Selectivity using Patch-Clamp Electrophysiology

This protocol details the methodology for determining the IC50 values of VU590 and its analogs against ROMK and Kir7.1 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing human ROMK (Kir1.1) or Kir7.1 channels.

  • Whole-cell patch-clamp setup.

  • Extracellular and intracellular recording solutions.

  • This compound and synthesized analogs.

  • DMSO for stock solutions.

Procedure:

  • Cell Preparation: Culture and prepare the transfected HEK293 cells for patch-clamp recording.

  • Establish Whole-Cell Configuration: Achieve a stable whole-cell recording from a single cell expressing the channel of interest.

  • Baseline Current Recording: Record the baseline channel currents in response to a series of voltage steps.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound (e.g., VU590 analog) dissolved in the extracellular solution.

  • Record Inhibited Currents: At each concentration, record the steady-state inhibited currents.

  • Data Analysis:

    • Measure the current inhibition at each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

  • Selectivity Calculation: Calculate the selectivity by dividing the IC50 for the off-target (Kir7.1) by the IC50 for the primary target (ROMK).

Visualizations

G cluster_0 Improving VU590 Selectivity Start Start with VU590 Scaffold SAR Structure-Activity Relationship (SAR) Studies Start->SAR Comp_Model Computational Modeling (Docking, MD Simulations) Start->Comp_Model Synthesis Synthesize Analogs SAR->Synthesis Comp_Model->Synthesis Testing Test Analogs on ROMK and Kir7.1 Synthesis->Testing Analysis Analyze Potency and Selectivity Testing->Analysis Analysis->SAR Low Selectivity Selective_Compound Identify More Selective Inhibitor Analysis->Selective_Compound High Selectivity

Caption: Workflow for improving the selectivity of VU590.

G cluster_0 Troubleshooting Off-Target Effects Problem Problem Off-target effects on Kir7.1 Solution1 Solution 1 Structure-Based Design - Exploit pore residue differences (ROMK: N171, Kir7.1: T153, E149, A150) Problem->Solution1 Solution2 Solution 2 Medicinal Chemistry - Synthesize and test analogs - Optimize for ROMK affinity Problem->Solution2 Solution3 Solution 3 Alternative Inhibitor - Evaluate VU591 Problem->Solution3 Outcome Outcome Increased Selectivity for ROMK Solution1->Outcome Solution2->Outcome Solution3->Outcome

References

addressing experimental variability with VU590 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when using VU590 dihydrochloride (B599025). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is VU590 dihydrochloride and what are its primary targets?

This compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2] It acts as a pore blocker of the channel. While it is a potent inhibitor of Kir1.1, it also exhibits off-target activity by inhibiting Kir7.1 at higher concentrations.[1][2] It does not have significant effects on other Kir channels such as Kir2.1 or Kir4.1.

Q2: Why am I seeing inconsistent results in my experiments with this compound?

Inconsistent results with VU590 can arise from several factors:

  • Off-target effects: VU590 inhibits both Kir1.1 and Kir7.1.[1][2] If your experimental system expresses both channels, the observed effect will be a combination of inhibiting both targets, which can lead to variability if the expression levels of these channels differ between experiments. This is a critical consideration in kidney-related studies, as both channels are present in the nephron.

  • Solubility and Stability: Like many dihydrochloride salts, VU590's solubility can be pH-dependent. Ensure complete dissolution in your chosen solvent, typically DMSO, before preparing aqueous working solutions.[3] Stock solutions in DMSO are generally stable, but repeated freeze-thaw cycles should be avoided.[3] It is recommended to aliquot stock solutions and store them at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage, protected from light.[3]

  • Experimental Conditions: The potency of VU590 can be influenced by experimental conditions such as extracellular potassium concentration.[4] Maintaining consistent ionic concentrations, pH, and temperature across experiments is crucial for reproducibility.

Q3: My cells are not responding to this compound as expected. What could be the issue?

Several factors could contribute to a lack of expected response:

  • Incorrect Cell Line: Verify that your chosen cell line endogenously expresses or has been successfully transfected with the target channel (Kir1.1). HEK293 cells are commonly used for heterologous expression of Kir channels for patch-clamp and thallium flux assays.[5][6]

  • Low Channel Expression: Low expression levels of the target channel may result in a minimal response to the inhibitor. Confirm channel expression using techniques like Western blotting or qPCR.

  • Compound Degradation: Ensure that the this compound has been stored properly and that stock solutions are not expired. Improper storage can lead to degradation and loss of activity.[3]

  • Presence of Off-Target Channels: If your cells express Kir7.1 at high levels, the off-target effects might mask or alter the expected response from Kir1.1 inhibition.

Q4: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3] For long-term storage, it is advisable to store the DMSO stock solution at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is also acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[3] When preparing aqueous working solutions from the DMSO stock, it is important to ensure that the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on your experimental system.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50SpeciesAssayReference
Kir1.1 (ROMK)290 nMNot SpecifiedNot Specified[1][2]
Kir1.1 (ROMK)294 nMNot SpecifiedNot Specified
Kir7.18 µMNot SpecifiedNot Specified[1][2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guideline for assessing the effect of VU590 on Kir1.1 channels heterologously expressed in HEK293 cells.

1. Cell Preparation:

  • Culture HEK293 cells expressing the Kir1.1 channel.

  • For recording, plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • Internal Solution (Pipette Solution): (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.3 with KOH.

  • External Solution (Bath Solution): (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

3. Recording:

  • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply voltage steps or ramps to elicit Kir1.1 currents.

  • Perfuse the cell with the external solution containing various concentrations of this compound.

  • Monitor the inhibition of the Kir1.1 current.

Thallium Flux Assay

This is a high-throughput screening method to measure the activity of potassium channels.

1. Cell Preparation:

  • Plate cells expressing Kir1.1 in a 96- or 384-well plate.

2. Dye Loading:

  • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

3. Compound Application:

  • Add this compound at various concentrations to the wells.

4. Thallium Stimulation and Measurement:

  • Add a stimulus buffer containing thallium (Tl+) to the wells.

  • Measure the increase in fluorescence over time using a fluorescence plate reader. The influx of Tl+ through open Kir1.1 channels leads to an increase in fluorescence. VU590 will block this influx, resulting in a reduced fluorescence signal.

Mandatory Visualizations

Signaling Pathways

Kir1_1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular High K+ Diet High K+ Diet Kir1_1 Kir1.1 (ROMK) High K+ Diet->Kir1_1 Upregulation PKA PKA PKA->Kir1_1 Phosphorylates (Activation) SGK1 SGK1 SGK1->Kir1_1 Increases Surface Expression PKC PKC PKC->Kir1_1 Phosphorylates (Inhibition) PTK PTK PTK->Kir1_1 Phosphorylates (Inhibition) WNK4 WNK4 WNK4->Kir1_1 Inhibits Aldosterone Aldosterone Aldosterone->SGK1 Activates Low K+ Diet Low K+ Diet Low K+ Diet->PTK Activates

Caption: Simplified signaling pathway for Kir1.1 (ROMK) regulation.

Kir7_1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Progesterone Progesterone Kir7_1 Kir7.1 Progesterone->Kir7_1 Potentiates Oxytocin Oxytocin OXTR Oxytocin Receptor Oxytocin->OXTR Binds G_protein G-protein OXTR->G_protein Activates PIP2 PIP2 G_protein->PIP2 Hydrolysis PIP2->Kir7_1 Required for Activity

Caption: Simplified signaling pathway for Kir7.1 regulation.

Experimental Workflow

Troubleshooting_Workflow Start Experiment Start: Inconsistent or Unexpected Results Check_Reagents Verify Reagent Integrity: - this compound age and storage - Solvent quality (anhydrous DMSO) - Freshness of aqueous solutions Start->Check_Reagents Check_Protocol Review Experimental Protocol: - Consistent ion concentrations (esp. K+) - Stable pH and temperature - Consistent cell passage number Start->Check_Protocol Check_Cells Validate Cellular System: - Confirm target expression (Kir1.1) - Test for off-target expression (Kir7.1) - Assess cell health and viability Start->Check_Cells Negative_Control Incorporate Negative Control: - Use an inactive analog (e.g., VU608) - Run vehicle-only control (e.g., 0.1% DMSO) Check_Reagents->Negative_Control Check_Protocol->Negative_Control Check_Cells->Negative_Control Positive_Control Include Positive Control: - Use a known Kir1.1 blocker - Ensure assay is working as expected Negative_Control->Positive_Control Analyze_Data Re-analyze Data: - Check for artifacts - Compare with literature values Positive_Control->Analyze_Data Conclusion Identify Source of Variability Analyze_Data->Conclusion

Caption: A logical workflow for troubleshooting experimental variability.

References

common pitfalls to avoid when using VU590 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VU590 Dihydrochloride (B599025)

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using VU590 dihydrochloride, a potent inhibitor of the inwardly rectifying potassium (Kir) channels Kir1.1 (ROMK) and Kir7.1.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that selectively blocks the pore of specific inwardly rectifying potassium (Kir) channels.[1][2] It is a potent inhibitor of Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and a moderately selective inhibitor of Kir7.1.[3][4] It acts as an intracellular pore blocker, meaning it enters the cell to access its binding site within the channel pore.[1] This blockage is dependent on voltage and the concentration of potassium ions.[5][6] By inhibiting these channels, VU590 can depolarize the cell membrane, which alters cellular excitability and ion transport.[7]

2. What are the known off-target effects of VU590?

While VU590 is a valuable tool, it is not perfectly selective. Its primary "off-target" effect is the inhibition of Kir7.1, though with a lower potency than for Kir1.1.[3][4] Studies have shown that VU590 has no significant effect on Kir2.1 or Kir4.1 channels.[1] Researchers should consider the potential impact of Kir7.1 inhibition in their experimental system.

3. How should I dissolve and store this compound?

Proper handling of this compound is critical for experimental success.

  • Solubility: this compound is soluble in DMSO.[2] For a stock solution, concentrations of 10 mM to 100 mM in DMSO are commonly used.[8][9] To achieve higher concentrations, such as 50 mg/mL (~102 mM), gentle warming (up to 60°C) and sonication may be necessary.[3] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[3]

  • Storage: For long-term storage, the solid powder should be kept at -20°C for months to years.[2] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]

4. My experimental results are inconsistent. What are some common causes?

Inconsistent results can arise from several factors related to the compound or the experimental setup. A logical troubleshooting workflow can help identify the issue.

G start Inconsistent Results Observed solubility Is the compound fully dissolved? (Check for precipitate) start->solubility stability Is the stock solution fresh? (Degradation over time) solubility->stability Yes remake_stock Prepare fresh stock solution using anhydrous DMSO and gentle warming if needed. solubility->remake_stock No concentration Is the final concentration accurate? (Verify dilution series) stability->concentration Yes stability->remake_stock No controls Are controls behaving as expected? (Vehicle, positive/negative controls) concentration->controls Yes recalculate Recalculate and reprepare dilutions carefully. concentration->recalculate No troubleshoot_assay Troubleshoot core assay parameters (cell health, reagents, equipment). controls->troubleshoot_assay No success Problem Resolved controls->success Yes remake_stock->stability recalculate->controls troubleshoot_assay->start

Caption: Troubleshooting workflow for inconsistent results.

Troubleshooting Guides

Issue 1: No observable effect of VU590 in my assay.
  • Question: I've applied VU590, but I'm not seeing the expected depolarization or inhibition of potassium currents. Why might this be?

  • Answer:

    • Channel Expression: Confirm that your cell line or tissue robustly expresses the target channel (Kir1.1 or Kir7.1). The lack of a target will result in no effect.

    • Compound Inactivity: The compound may have degraded. Prepare a fresh stock solution from solid powder, ensuring it is fully dissolved.[3]

    • Insufficient Concentration: The IC50 of VU590 for Kir1.1 is approximately 290 nM, while for Kir7.1 it is significantly higher at around 8 µM.[3][4] Ensure your final concentration is appropriate for the target channel.

    • Pore Block Mechanism: VU590 acts as an intracellular pore blocker.[1] Its effectiveness can be influenced by the membrane potential and extracellular potassium concentration.[5][6] High extracellular K+ can reduce the blocking effect, a phenomenon known as "knock-off".[10] Review your buffer compositions and voltage protocols.

    • Incorrect Controls: Use a positive control known to block Kir channels, such as Barium (Ba2+), to confirm that the channels in your system are functional and can be blocked.[5] If Ba2+ also fails to produce an effect, the issue likely lies with the experimental system (e.g., low channel expression) rather than the specific inhibitor.

Issue 2: High background or off-target effects are confounding my data.
  • Question: I'm observing effects that I cannot attribute to the inhibition of my primary target, Kir1.1. What should I consider?

  • Answer:

    • Kir7.1 Inhibition: The most likely off-target effect is the inhibition of Kir7.1.[3][4] If your system expresses Kir7.1, you may be observing a compound effect from the inhibition of both Kir1.1 and Kir7.1. Consider using a lower concentration of VU590 to be more selective for Kir1.1.

    • Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., the same final concentration of DMSO used to deliver VU590). DMSO can have independent biological effects at higher concentrations.

G start Start: Plan Experiment vehicle Vehicle Control (e.g., DMSO) start->vehicle positive Positive Control (e.g., Ba2+) start->positive vu590 Experimental (VU590) start->vu590 orthogonal Orthogonal Control (e.g., siRNA or different inhibitor) start->orthogonal compare Compare Results vehicle->compare Baseline positive->compare Max Effect vu590->compare Test orthogonal->compare Confirmation conclusion Draw Conclusion compare->conclusion

Caption: Logic for selecting appropriate experimental controls.

Data & Protocols

Quantitative Data Summary

The following table summarizes key quantitative parameters for VU590.

ParameterValueChannelNotes
IC50 ~290 nMKir1.1 (ROMK)Potent inhibition.[1][3][4]
IC50 ~8 µMKir7.1Moderate inhibition; a potential off-target.[3][4]
Solubility 10-100 mMN/AIn anhydrous DMSO.[8][9]
Storage (Solid) -20°CN/ASuitable for long-term storage (months to years).[2]
Storage (DMSO Stock) -80°C (≤6 mo) or -20°C (≤1 mo)N/AProtect from light.[3]
Experimental Protocol Example: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized example for testing the effect of VU590 on Kir channels expressed in a cell line (e.g., HEK293).

  • Cell Preparation:

    • Culture HEK293 cells transfected with the Kir channel of interest (e.g., Kir1.1).

    • Dissociate cells using a gentle method (e.g., 0.25% trypsin/EDTA), plate them on poly-L-lysine-coated glass coverslips, and allow them to recover for at least 1 hour before recording.[5]

  • Solutions and Reagents:

    • Bath Solution (extracellular): (in mM) 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES. Adjust pH to 7.4.[5]

    • Pipette Solution (intracellular): A typical potassium-based solution, e.g., (in mM) 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to 7.2 with KOH.

    • VU590 Stock: Prepare a 10 mM stock solution in high-quality, anhydrous DMSO.

    • Positive Control: Prepare a BaCl2 stock solution (e.g., 1 M in water).

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +40 mV) to elicit inward and outward currents.

    • Obtain a stable baseline recording in the standard bath solution.

    • Perfuse the cell with the bath solution containing the desired final concentration of VU590 (diluted from the DMSO stock). The final DMSO concentration should be kept low (e.g., <0.1%).

    • Record currents after the drug effect has stabilized.

    • Washout: Perfuse with the standard bath solution to see if the effect is reversible.

    • Positive Control: At the end of the experiment, apply 2 mM BaCl2 to the bath to measure and subtract any remaining leak current. Cells with less than 90% block by Ba2+ may be excluded from analysis.[5]

  • Data Analysis:

    • Measure the current amplitude at a specific negative potential (e.g., -120 mV) before and after VU590 application.

    • Calculate the percentage of inhibition.

    • To determine the IC50, repeat the experiment with a range of VU590 concentrations and fit the data to a dose-response curve.

G cluster_pathway Kir Channel Signaling & Inhibition K_out K+ (extracellular) Kir Kir Channel (e.g., Kir1.1) K_out->Kir Inward K+ Flux K_in K+ (intracellular) K_in->Kir Outward K+ Flux (Rectified) Kir->K_in Hyperpolarization Maintains Resting Membrane Potential (Hyperpolarized State) Kir->Hyperpolarization Contributes to Depolarization Membrane Depolarization Kir->Depolarization Leads to Membrane Cell Membrane VU590 VU590 VU590->Kir Blocks Pore

Caption: Simplified signaling pathway of Kir channel function and its inhibition by VU590.

References

protocol refinement for VU590 dihydrochloride application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU590 dihydrochloride (B599025) in their experiments.

Frequently Asked Questions (FAQs)

1. What is VU590 dihydrochloride and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channels. It primarily targets Kir1.1 (also known as ROMK) and Kir7.1.[1][2] It acts as an intracellular pore blocker, thereby inhibiting the flow of potassium ions through the channel.[2]

2. What are the reported IC50 values for this compound?

The inhibitory concentration (IC50) of this compound has been reported as follows:

  • Kir1.1 (ROMK): ~290 nM[1]

  • Kir7.1: ~8 µM[1]

3. Is this compound a selective inhibitor?

No, this compound is not considered a highly selective inhibitor. It exhibits activity against both Kir1.1 and Kir7.1, which can be a confounding factor in experiments where these channels are co-expressed.[3] For studies requiring specific inhibition of Kir1.1, alternative inhibitors with higher selectivity should be considered.

4. What are the recommended storage conditions for this compound?

For long-term storage, this compound solid should be stored at -20°C.[2] Stock solutions, typically prepared in DMSO, can be stored at -20°C for up to 3 months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Data Presentation

Inhibitory Activity of this compound
Target ChannelIC50 Value
Kir1.1 (ROMK)~290 nM[1]
Kir7.1~8 µM[1]
Kir2.1No significant effect
Kir4.1No significant effect
Solubility of this compound
SolventConcentrationNotes
DMSO≥ 50 mg/mL (~102 mM)[5]Heating and sonication may be required to fully dissolve.[5]
WaterInsoluble
EthanolSoluble (in theory, practically may be difficult)[6]
0.1 M HCl3 mg/mL[6]
Phosphate-Citrate Buffer (pH 5.0)0.1 mg/mLRequires heating and sonication.[7]
Stability and Storage of this compound Stock Solutions
Storage TemperatureSolventDurationNotes
-20°CDMSOUp to 3 months[4]Aliquot to avoid freeze-thaw cycles.
4°CPhosphate-Citrate Buffer (pH 5.0)Stable if tightly sealedColorless solution. A faint blue color indicates oxidation.[7]

Experimental Protocols

Detailed Methodology for Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guideline for recording Kir currents and assessing the inhibitory effect of this compound.

Cell Preparation:

  • Culture cells expressing the Kir channel of interest on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with extracellular solution.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a cell with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Gigaohm seal (≥1 GΩ).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply voltage steps or ramps to elicit Kir currents. A typical protocol is to step from -120 mV to +60 mV in 20 mV increments.

  • Establish a stable baseline recording of the Kir currents.

  • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the extracellular solution to the desired final concentration immediately before use. The final DMSO concentration should typically be ≤ 0.1% to avoid solvent effects.

  • Perfuse the cell with the VU590-containing extracellular solution.

  • Record the currents until a steady-state block is achieved.

  • Wash out the compound by perfusing with the control extracellular solution to observe any reversal of the block.

Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., -100 mV) before and after VU590 application.

  • Calculate the percentage of inhibition using the formula: ((I_control - I_VU590) / I_control) * 100.

  • To determine the IC50 value, test a range of VU590 concentrations and fit the concentration-response data to a Hill equation.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solution

  • Question: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous experimental buffer. What should I do?

  • Answer:

    • Increase Sonication/Vortexing: It is common for compounds to precipitate out of a DMSO stock when diluted in an aqueous medium. Often, vortexing or sonicating the solution for a few minutes can help redissolve the precipitate.[4]

    • Gentle Warming: Gently warming the solution in a 37°C water bath while sonicating can also aid in dissolution.[4]

    • Lower Final Concentration: If precipitation persists, you may be exceeding the solubility limit of the compound in your final buffer. Try preparing a lower concentration of the working solution.

    • Check Buffer Composition: The composition of your aqueous buffer can influence solubility. Consider if any components might be interacting with the compound.

Issue 2: Inconsistent or Noisy Electrophysiology Recordings

  • Question: My patch-clamp recordings are noisy or I lose the cell shortly after breaking in when using VU590. What could be the cause?

  • Answer:

    • Cell Health: Poor cell health is a common cause of unstable recordings. Ensure your cells are healthy and not overgrown before starting your experiment.

    • Solution Osmolarity: Incorrect osmolarity of your intracellular or extracellular solutions can stress the cells. Double-check the osmolarity of all your solutions.

    • Pipette Drift: Mechanical drift of the patch pipette can lead to losing the seal. Ensure your pipette holder is secure and the air table is functioning correctly.[8]

    • Grounding Issues: Improper grounding can introduce significant noise. Check that your ground and pipette wires are properly chlorided and that the ground is correctly placed in the bath.[8]

    • Solvent Effects: While 0.1% DMSO is generally well-tolerated, some cell types may be more sensitive. Run a vehicle control with the same DMSO concentration to rule out solvent-induced effects.

Issue 3: Unexpected Biological Effects (Off-Target Effects)

  • Question: I'm observing biological effects that don't seem to be mediated by Kir1.1 or Kir7.1. Could VU590 be hitting other targets?

  • Answer:

    • Known Off-Targets: VU590 is known to inhibit Kir7.1 in the low micromolar range, which could be a source of off-target effects if your experimental system expresses this channel.[1]

    • Lack of Selectivity: The primary limitation of VU590 is its lack of high selectivity.[3] If your experimental system expresses multiple Kir channels, it can be difficult to attribute the observed effects solely to Kir1.1 inhibition.

    • Inactive Analogs as Controls: To confirm that the observed effects are due to the specific inhibition by VU590, consider using an inactive analog, if available, as a negative control. For example, VU608 has been used as an inactive analog of VU590 in some studies.[9]

    • Alternative Inhibitors: For experiments requiring high selectivity for Kir1.1, consider using a more selective inhibitor.

Visualizations

Signaling_Pathway VU590 This compound Kir1_1 Kir1.1 (ROMK) Channel VU590->Kir1_1 Inhibits (IC50 ~290 nM) Kir7_1 Kir7.1 Channel VU590->Kir7_1 Inhibits (IC50 ~8 µM) K_ion_flow K+ Efflux Kir1_1->K_ion_flow Kir7_1->K_ion_flow Membrane_Hyperpolarization Membrane Hyperpolarization K_ion_flow->Membrane_Hyperpolarization Cellular_Function Cellular Function (e.g., Renal Salt Transport) Membrane_Hyperpolarization->Cellular_Function

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Cells Prepare Cells Expressing Kir Channel Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Prepare_Cells->Whole_Cell Prepare_Solutions Prepare Intra/Extra- cellular Solutions Prepare_Solutions->Whole_Cell Prepare_VU590 Prepare VU590 Stock and Working Solutions Apply_VU590 Apply VU590 Dihydrochloride Prepare_VU590->Apply_VU590 Baseline Record Baseline Kir Currents Whole_Cell->Baseline Baseline->Apply_VU590 Record_Block Record Current Block Apply_VU590->Record_Block Washout Washout Compound Record_Block->Washout Measure_Current Measure Current Amplitudes Record_Block->Measure_Current Calculate_Inhibition Calculate Percent Inhibition Measure_Current->Calculate_Inhibition Dose_Response Generate Dose-Response Curve (for IC50) Calculate_Inhibition->Dose_Response

Caption: Electrophysiology workflow for VU590 application.

Troubleshooting_Logic cluster_solutions1 Precipitation Solutions cluster_solutions2 Recording Solutions cluster_solutions3 Off-Target Solutions Start Experiment Issue? Precipitation Precipitation in Aqueous Solution? Start->Precipitation Recording_Issue Noisy/Unstable Recording? Start->Recording_Issue Off_Target Unexpected Biological Effect? Start->Off_Target Sonicate Increase Sonication/ Vortexing Precipitation->Sonicate Yes Warm Gently Warm (37°C) Precipitation->Warm Yes Lower_Conc Lower Final Concentration Precipitation->Lower_Conc Yes Check_Cells Check Cell Health Recording_Issue->Check_Cells Yes Check_Osmolarity Verify Solution Osmolarity Recording_Issue->Check_Osmolarity Yes Check_Drift Check for Pipette Drift Recording_Issue->Check_Drift Yes Check_Ground Check Grounding Recording_Issue->Check_Ground Yes Consider_Kir7_1 Consider Kir7.1 Inhibition Off_Target->Consider_Kir7_1 Yes Use_Control Use Inactive Analog Control Off_Target->Use_Control Yes Use_Selective Use More Selective Inhibitor Off_Target->Use_Selective Yes

References

best practices for long-term storage of VU590 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of VU590 dihydrochloride (B599025). Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.

Troubleshooting Guide

Encountering issues with VU590 dihydrochloride? This guide provides solutions to common problems.

Issue Potential Cause Recommended Solution
Reduced or no compound activity Improper storage temperatureThis compound powder is stable for years at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] Ensure your storage conditions align with these recommendations.
Exposure to lightThe compound should be protected from light.[2] Store in a dark, dry place. When preparing solutions, use amber vials or cover tubes with foil.
Repeated freeze-thaw cycles of stock solutionsAliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations which can degrade the compound.
Compound degradation in solutionStock solutions in anhydrous DMSO are stable for up to 6 months at -80°C or 1 month at -20°C.[2] For aqueous solutions, it is recommended to prepare them fresh for each experiment due to lower stability.
Precipitation of the compound in aqueous media Poor solubilityThis compound is soluble in DMSO up to 100 mM. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, add the stock solution dropwise while gently vortexing the aqueous solution to facilitate mixing and prevent precipitation.
pH of the aqueous solutionAs a dihydrochloride salt, the solubility of VU590 is pH-dependent. Ensure the pH of your final aqueous solution is compatible with maintaining the compound's solubility.
Inconsistent experimental results Inaccurate concentration of stock solutionThis compound is hygroscopic. To ensure accurate concentration, warm the vial to room temperature before opening to prevent condensation. Weigh the powder quickly in a controlled environment.
Solvent qualityUse high-purity, anhydrous solvents like DMSO for preparing stock solutions. Water content in the solvent can promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be stored at -20°C in a dark and dry environment.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in a high-purity, anhydrous organic solvent such as DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to six months or -20°C for up to one month, protected from light.[2]

Q3: My this compound solution has a slight yellow tint. Is it degraded?

A3: A slight yellow coloration in the DMSO stock solution is not necessarily an indication of degradation. However, a significant change in color or the appearance of particulates could signify compound instability. If you observe this, it is recommended to prepare a fresh stock solution.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. Due to the potential for hydrolysis and reduced stability, aqueous solutions should be prepared fresh immediately before use.

Q5: The compound precipitated when I diluted my DMSO stock in my cell culture medium. What should I do?

A5: Precipitation upon dilution into aqueous media is a common issue. To mitigate this, try the following:

  • Decrease the final concentration of the compound in your experiment.

  • Increase the percentage of DMSO in the final solution, ensuring it remains at a non-toxic level for your cells (typically <0.5%).

  • Add the DMSO stock solution to your medium drop-by-drop while vortexing to improve mixing.

Experimental Protocols

Protocol for Reconstitution of this compound

  • Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature for at least 20 minutes. This prevents the condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: In a controlled environment with low humidity, quickly weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath for a short period can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into small, single-use, light-protected (amber or foil-wrapped) vials and store at -80°C or -20°C.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.

VU590_Troubleshooting This compound Troubleshooting Workflow start Start: Experiment Fails or Yields Inconsistent Results check_activity Is there reduced or no compound activity? start->check_activity check_precipitation Is there precipitation in the aqueous solution? check_activity->check_precipitation No check_storage Verify Storage Conditions: - Temperature (-20°C long-term) - Protected from light check_activity->check_storage Yes check_dilution Review Dilution Protocol: - Dropwise addition to aqueous media? - Vortexing during dilution? check_precipitation->check_dilution Yes check_freeze_thaw Review Stock Solution Handling: - Aliquoted? - Avoided repeated freeze-thaw? check_storage->check_freeze_thaw Conditions OK prepare_fresh_stock Prepare fresh stock solution from powder check_storage->prepare_fresh_stock Conditions Not Met check_freeze_thaw->prepare_fresh_stock Improper Handling check_solvent Verify Solvent Quality: - High-purity, anhydrous DMSO? check_freeze_thaw->check_solvent Handling OK success Problem Resolved prepare_fresh_stock->success adjust_concentration Adjust experimental parameters: - Lower final concentration - Optimize solvent concentration check_dilution->adjust_concentration Protocol OK check_dilution->success Protocol Issue, Corrected adjust_concentration->success check_solvent->prepare_fresh_stock Solvent Issue check_solvent->success All OK

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Comparative Guide to VU590 Dihydrochloride and Other Known ROMK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VU590 dihydrochloride (B599025) with other prominent inhibitors of the Renal Outer Medullary Potassium (ROMK) channel, a key player in renal physiology and a promising target for novel diuretics. The following sections detail the comparative pharmacology, experimental protocols used for characterization, and the signaling pathway of ROMK.

Comparative Efficacy and Selectivity of ROMK Inhibitors

VU590 dihydrochloride is a potent inhibitor of the ROMK (Kir1.1) channel with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2] However, its utility as a selective probe for ROMK function in native tissues is limited by its off-target activity against the Kir7.1 channel.[1][2][3] This has spurred the development of more selective inhibitors.

Below is a summary of the inhibitory potency (IC50) of this compound and other key ROMK inhibitors against ROMK and other related inwardly rectifying potassium (Kir) channels. Lower IC50 values indicate higher potency.

InhibitorROMK (Kir1.1) IC50Kir7.1 IC50Kir2.1 IC50Kir4.1 IC50hERG IC50Key Characteristics
This compound ~290 nM[1]~8 µM[1][3]No significant effectNo significant effect-Potent ROMK inhibitor with moderate selectivity over Kir7.1.[1][3]
VU591 ~240-300 nM[4][5]No significant effect at 10 µM[5]No significant effect[5]No significant effect[5]-High potency for ROMK with excellent selectivity over Kir7.1 and other Kir channels.[5][6]
BNBI ~8 µM[7]No significant effect at 100 µM[7]---A less potent but highly selective ROMK inhibitor; served as a scaffold for VU591.[5]
MK-7145 (Merck) ~45 nM[8]No significant activity up to 30 µM[9]No significant activity up to 30 µM[9]No significant activity up to 30 µM[9]>28 µMA highly potent and selective ROMK inhibitor that has entered clinical development.[9][10][11]
Compound A (Merck) ~50-90 nM[6]Selective over Kir7.1Selective over Kir2.1 & Kir2.3Selective over Kir4.1-A potent and selective ROMK inhibitor developed by Merck.[6]

Experimental Protocols

The characterization of these ROMK inhibitors relies on several key in vitro assays. The detailed methodologies for these experiments are provided below.

Thallium Flux Assay

This high-throughput screening assay measures the influx of thallium (Tl+), a surrogate for K+, through ROMK channels expressed in a stable cell line.

Objective: To determine the potency of compounds in inhibiting ROMK channel activity.

Principle: ROMK channels are permeable to Tl+. A Tl+-sensitive fluorescent dye (e.g., FluoZin-2 or FluxOR) is loaded into cells expressing ROMK. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of ROMK will block Tl+ influx, thus reducing the fluorescent signal.

Detailed Protocol:

  • Cell Plating: Seed HEK-293 cells stably expressing ROMK into 384-well microplates at a density of 20,000 to 30,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM) in a physiological salt solution. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for approximately 60-90 minutes at room temperature to allow for dye uptake.

  • Compound Incubation: Following dye loading, wash the cells with a dye-free assay buffer to remove extracellular dye. Add the assay buffer containing various concentrations of the test compounds (e.g., VU590) or vehicle control to the wells. Incubate for 20-30 minutes at room temperature.

  • Thallium Stimulation and Signal Detection: Use a fluorescence plate reader to establish a baseline fluorescence reading. Add a stimulus buffer containing Tl+ to all wells to initiate ion flux through the open ROMK channels.

  • Data Analysis: Continuously measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to the ROMK channel activity. Plot the rate of Tl+ flux against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through ROMK channels in the membrane of a single cell, offering detailed insights into the mechanism of inhibition.

Objective: To characterize the electrophysiological effects of inhibitors on ROMK channel currents and to determine their mechanism of action (e.g., pore blocker).

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell expressing ROMK channels. The membrane patch under the pipette tip is then ruptured, allowing electrical access to the entire cell ("whole-cell" configuration). The voltage across the cell membrane is clamped at a specific value, and the resulting ionic current flowing through the ROMK channels is measured.

Detailed Protocol:

  • Cell Preparation: Use cells (e.g., HEK-293) transiently or stably expressing the ROMK channel of interest.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 4–6 MΩ when filled with the intracellular solution. The intracellular solution typically contains (in mM): 150 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4.

  • Recording Setup: Place the cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution (e.g., containing in mM: 150 KCl, 2.5 MgCl2, 1.8 CaCl2, 1 EGTA, 5 HEPES, pH 7.4).

  • Giga-seal Formation and Whole-Cell Access: Under visual guidance, bring the micropipette into contact with a cell. Apply gentle suction to form a high-resistance seal (>1 GΩ, a "giga-seal") between the pipette tip and the cell membrane. Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply a voltage protocol. For Kir channels, this often involves stepping the membrane potential from a holding potential (e.g., -75 mV) to a series of more negative and positive voltages (e.g., -120 mV to +60 mV).

  • Compound Application: After recording baseline currents, perfuse the recording chamber with the extracellular solution containing the ROMK inhibitor at various concentrations. Record the currents in the presence of the compound to determine its effect on channel activity.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after compound application. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50. The voltage-dependence of the block can provide insights into the inhibitor's binding site within the channel pore.

⁸⁶Rb⁺ Efflux Assay

This assay measures the efflux of radioactive rubidium (⁸⁶Rb⁺), another potassium surrogate, from cells expressing ROMK channels.

Objective: To assess the inhibitory effect of compounds on ROMK channel function by measuring the reduction in ⁸⁶Rb⁺ efflux.

Principle: Cells expressing ROMK are pre-loaded with ⁸⁶Rb⁺. The efflux of ⁸⁶Rb⁺ through open ROMK channels is then initiated by changing the extracellular solution. The amount of ⁸⁶Rb⁺ released into the supernatant is measured using a scintillation counter. Inhibitors will reduce the rate of ⁸⁶Rb⁺ efflux.

Detailed Protocol:

  • Cell Seeding: Plate CHO or HEK-293 cells stably expressing human ROMK in multi-well plates.

  • ⁸⁶Rb⁺ Loading: Incubate the cells in a loading buffer containing ⁸⁶RbCl for several hours (e.g., 3-4 hours) at 37°C to allow for the uptake of the radioisotope.

  • Washing: Aspirate the loading buffer and wash the cells multiple times with a physiological buffer to remove extracellular ⁸⁶Rb⁺.

  • Compound Incubation and Efflux Stimulation: Add a buffer containing the test compounds at various concentrations or a vehicle control to the cells and incubate for a defined period. Initiate ⁸⁶Rb⁺ efflux by replacing the buffer with a stimulation buffer.

  • Sample Collection: After a specific time, collect the supernatant containing the effluxed ⁸⁶Rb⁺. Lyse the cells with a detergent solution to determine the amount of ⁸⁶Rb⁺ remaining in the cells.

  • Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

ROMK Signaling and Function in the Kidney

The renal outer medullary potassium (ROMK) channel is a critical component of potassium and sodium homeostasis in the kidney. Its function is tightly regulated by various signaling pathways. The following diagram illustrates the role of ROMK in the thick ascending limb (TAL) and the cortical collecting duct (CCD) of the nephron.

ROMK_Signaling_Pathway cluster_TAL Thick Ascending Limb (TAL) cluster_CCD Cortical Collecting Duct (CCD) NKCC2 Na-K-2Cl Cotransporter (NKCC2) Cell_TAL TAL Cell ROMK_TAL ROMK K_recycle K+ Recycling ROMK_TAL->K_recycle Lumen_TAL Tubular Lumen K_recycle->Lumen_TAL K+ Lumen_TAL->NKCC2 Na+, K+, 2Cl- ENaC Epithelial Na+ Channel (ENaC) Cell_CCD Principal Cell ROMK_CCD ROMK K_secretion K+ Secretion ROMK_CCD->K_secretion Lumen_CCD Tubular Lumen K_secretion->Lumen_CCD K+ Lumen_CCD->ENaC Na+ Inhibitors ROMK Inhibitors (e.g., VU590) Inhibitors->ROMK_TAL Block Inhibitors->ROMK_CCD Block WNK_kinases WNK Kinases WNK_kinases->ROMK_CCD Inhibit Aldosterone Aldosterone Aldosterone->ENaC Activate Aldosterone->ROMK_CCD Activate Experimental_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds Dose_Response Dose-Response & IC50 Determination (Thallium Flux Assay) Hit_Compounds->Dose_Response Electrophysiology Electrophysiological Validation (Patch-Clamp) Dose_Response->Electrophysiology Selectivity_Profiling Selectivity Profiling (vs. other Kir channels, hERG) Electrophysiology->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Voltage-Dependence) Electrophysiology->Mechanism_of_Action Lead_Optimization Lead Optimization (Medicinal Chemistry) Selectivity_Profiling->Lead_Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Safety (Animal Models) Lead_Optimization->In_Vivo_Studies

References

Navigating the Maze of Inwardly Rectifying Potassium Channel Inhibitors: A Comparative Guide to VU590 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective ion channel modulators is paramount. This guide provides an objective comparison of VU590 dihydrochloride (B599025), a known inhibitor of inwardly rectifying potassium (Kir) channels, with other relevant compounds. We present a comprehensive cross-reactivity profile, detailed experimental methodologies, and visual aids to facilitate informed decisions in your research.

At a Glance: Cross-Reactivity Profiles of Kir Channel Inhibitors

The selectivity of a pharmacological tool is critical for elucidating the specific roles of ion channels in physiological and pathological processes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of VU590 dihydrochloride and other notable Kir channel inhibitors against a panel of Kir channels. This quantitative data, derived from electrophysiological and fluorescence-based assays, highlights the distinct selectivity profiles of these compounds.

CompoundKir1.1 (ROMK)Kir2.1Kir2.2Kir2.3Kir2.6Kir4.1Kir7.1
This compound ~290 nM[1]No effect---No effect[2][3]~8 µM[1][2][3]
VU591 Potent inhibitor-----No effect
ML133 >300 µM[4]1.8 µM[4]2.9 µM4.0 µM2.8 µM76 µM[4]33 µM[4]

Unveiling the Mechanism: How VU590 Interacts with Kir Channels

This compound acts as a pore blocker for Kir channels, accessing its binding site from the intracellular side.[2] The differential sensitivity between Kir1.1 and Kir7.1 is attributed to specific amino acid residues within the channel pore. This understanding is crucial for interpreting experimental results and for the rational design of more selective inhibitors.

Simplified Signaling Pathway of Kir Channel Inhibition cluster_membrane Cell Membrane Kir_Channel Kir Channel (e.g., Kir1.1) K_ion_in K+ (Intracellular) Kir_Channel->K_ion_in Depolarization Membrane Depolarization Kir_Channel->Depolarization Inhibition leads to K_ion_out K+ (Extracellular) K_ion_out->Kir_Channel K+ Influx Hyperpolarization Membrane Hyperpolarization K_ion_in->Hyperpolarization Leads to VU590 VU590 VU590->Kir_Channel Blocks Pore

Figure 1. Inhibition of Kir channel by VU590.

The Experimental Blueprint: Protocols for Assessing Cross-Reactivity

Accurate determination of a compound's cross-reactivity profile relies on robust and reproducible experimental methods. The two primary techniques employed for screening and validating Kir channel inhibitors are the fluorescence-based thallium flux assay and whole-cell patch-clamp electrophysiology.

High-Throughput Screening: Fluorescence-Based Thallium Flux Assay

This assay provides a high-throughput method for initially screening large compound libraries. It leverages the permeability of Kir channels to thallium ions (Tl+), a surrogate for potassium ions (K+).

Workflow for Thallium Flux Assay Start Start Cell_Plating Plate cells expressing Kir channel of interest Start->Cell_Plating Dye_Loading Load cells with a Tl+-sensitive fluorescent dye Cell_Plating->Dye_Loading Compound_Addition Add test compounds (e.g., VU590) Dye_Loading->Compound_Addition Tl_Addition Add Tl+ stimulus Compound_Addition->Tl_Addition Fluorescence_Reading Measure fluorescence change over time Tl_Addition->Fluorescence_Reading Data_Analysis Analyze data to determine channel inhibition Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Figure 2. Thallium flux assay workflow.

Detailed Protocol:

  • Cell Culture: Maintain a stable cell line expressing the Kir channel of interest (e.g., HEK293 cells).

  • Cell Plating: Seed the cells into 384-well microplates.

  • Dye Loading: Incubate the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[5]

  • Compound Incubation: Add the test compounds (e.g., this compound) at various concentrations to the wells.

  • Thallium Stimulation: Introduce a solution containing thallium sulfate (B86663) to initiate ion flux through the Kir channels.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in intracellular fluorescence over time. An increase in fluorescence indicates Tl+ influx.

  • Data Analysis: The rate of fluorescence increase is proportional to Kir channel activity. Inhibition is measured as a decrease in this rate in the presence of the test compound. IC50 values are then calculated from concentration-response curves.

The Gold Standard: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the definitive method for characterizing the interaction of a compound with an ion channel. It provides precise measurements of ion currents and the effects of inhibitors.

Detailed Protocol:

  • Cell Preparation: Use cells transiently or stably expressing the Kir channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Seal Formation: Achieve a high-resistance "giga-seal" between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.

  • Current Recording: Apply a series of voltage steps to the cell and record the resulting ion currents through the Kir channels.

  • Compound Application: Perfuse the cell with an extracellular solution containing the test compound at a known concentration.

  • Effect Measurement: Record the ion currents again in the presence of the compound to determine the extent of inhibition.

  • Data Analysis: Analyze the current recordings to determine the percentage of inhibition at different compound concentrations and calculate the IC50 value.

Alternative Compounds for Targeted Research

The choice of a Kir channel inhibitor should be guided by the specific research question and the Kir channels expressed in the system under study.

  • For selective inhibition of Kir1.1 (ROMK) , particularly in renal physiology studies, VU591 is a superior choice over VU590 due to its lack of activity at Kir7.1.

  • For investigating the roles of the Kir2.x family of channels , ML133 offers high selectivity, with no significant effect on Kir1.1.[4] This makes it a valuable tool for studies in neuroscience and cardiology where Kir2.x channels are prominent.

Conclusion

This compound is a potent inhibitor of Kir1.1 but exhibits significant cross-reactivity with Kir7.1. This guide provides the necessary data and experimental context for researchers to critically evaluate its suitability for their studies. For investigations requiring higher selectivity, alternative compounds such as VU591 and ML133 should be considered. The provided experimental protocols offer a foundation for the in-house validation and characterization of these and other Kir channel modulators. By understanding the distinct pharmacological profiles of these tools, the scientific community can continue to unravel the complex roles of inwardly rectifying potassium channels in health and disease.

References

A Comparative Analysis of VU590 and Tertiapin-Q Efficacy on the Kir1.1 Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent inhibitors of the inwardly rectifying potassium channel Kir1.1 (also known as ROMK): the small molecule VU590 and the peptide toxin Tertiapin-Q. This document synthesizes experimental data to offer an objective performance comparison, complete with methodological insights and visual representations of key pathways and workflows.

Quantitative Efficacy and Selectivity

VU590 and Tertiapin-Q exhibit distinct inhibitory profiles against the Kir1.1 channel. Tertiapin-Q is a significantly more potent inhibitor, with a binding affinity in the low nanomolar range. VU590, while less potent, represents a valuable small-molecule tool for studying Kir1.1. A summary of their key efficacy metrics is presented below.

CompoundTargetAssay TypeEfficacy Metric (IC50/Ki)Selectivity Notes
VU590 Kir1.1 (ROMK)Electrophysiology / Thallium Flux~0.2 µM - 290 nM[1][2]Also inhibits Kir7.1 (~8 µM)[1][2]
Tertiapin-Q Kir1.1 (ROMK)Electrophysiology / Radioligand Binding~1.3 - 2 nM (Ki/Kd)[3]Also inhibits Kir3.1/3.4 and BK channels[4]

Mechanism of Action and Binding Sites

Both VU590 and Tertiapin-Q act as pore blockers of the Kir1.1 channel, albeit through different binding interactions.

VU590 , a small molecule, is believed to enter the intracellular pore of the channel. Mutagenesis studies have identified the asparagine residue at position 171 (N171) within the pore as a critical determinant of high-affinity binding.[1][5] Altering this residue significantly reduces the inhibitory potency of VU590.

Tertiapin-Q , a peptide, binds to the external vestibule of the channel pore. Its α-helix is thought to insert into the outer mouth of the pore, physically occluding the ion conduction pathway.[6]

Experimental Methodologies

The efficacy of VU590 and Tertiapin-Q on Kir1.1 has been predominantly characterized using whole-cell patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the Kir1.1 channels in the membrane of a single cell.

Objective: To determine the concentration-dependent inhibition of Kir1.1 currents by VU590 and Tertiapin-Q and calculate the IC50 value.

General Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Kir1.1 channel are commonly used.

  • Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution typically containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.

  • Recording: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol: The membrane potential is held at a holding potential (e.g., -80 mV) and then stepped to various test potentials to elicit inward and outward Kir1.1 currents. A common protocol involves voltage ramps from -120 mV to +60 mV.

  • Compound Application: A baseline current is established, after which increasing concentrations of VU590 or Tertiapin-Q are perfused into the bath solution.

  • Data Analysis: The inhibition of the current at a specific voltage (e.g., the peak inward current) is measured at each compound concentration. The data are then fitted to a Hill equation to determine the IC50.

cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis P1 HEK293 cells expressing Kir1.1 P2 Prepare intracellular & extracellular solutions P1->P2 P3 Pull glass micropipettes (2-5 MΩ) P2->P3 R1 Form giga-seal P3->R1 R2 Rupture membrane (whole-cell) R1->R2 R3 Apply voltage protocol R2->R3 R4 Record baseline current R3->R4 E1 Perfuse with increasing [Inhibitor] R4->E1 E2 Record current at each concentration E1->E2 A1 Measure current inhibition E2->A1 A2 Plot dose-response curve A1->A2 A3 Calculate IC50 A2->A3

Whole-cell patch-clamp workflow.
Thallium Flux Assay

This is a higher-throughput fluorescence-based assay that uses thallium (Tl+) as a surrogate for potassium (K+).

Objective: To screen for and characterize the inhibition of Kir1.1 channel activity by measuring the influx of Tl+.

General Protocol:

  • Cell Plating: HEK293 cells stably expressing Kir1.1 are plated in 384-well microplates.

  • Dye Loading: Cells are incubated with a Tl+-sensitive fluorescent dye (e.g., FluxOR™ or Thallos™ AM) that is non-fluorescent until it binds to Tl+.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of VU590 or Tertiapin-Q.

  • Thallium Stimulation: A stimulus buffer containing Tl+ is added to the wells.

  • Fluorescence Reading: The influx of Tl+ through open Kir1.1 channels leads to an increase in fluorescence, which is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to Kir1.1 channel activity. The inhibitory effect of the compounds is determined by the reduction in this rate, and IC50 values are calculated.

cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis P1 Plate Kir1.1-expressing cells (384-well plate) P2 Load cells with Tl+-sensitive dye P1->P2 E1 Pre-incubate with Inhibitor P2->E1 E2 Add Tl+ stimulus buffer E1->E2 M1 Measure fluorescence increase E2->M1 A1 Calculate rate of Tl+ influx M1->A1 A2 Determine % inhibition A1->A2 A3 Calculate IC50 A2->A3

Thallium flux assay workflow.

Physiological Context: Kir1.1 Signaling in the Kidney

Kir1.1 channels play a crucial role in potassium homeostasis in the kidney, specifically in the thick ascending limb (TAL) and the collecting duct.

In the thick ascending limb , Kir1.1 recycles K+ back into the tubular lumen. This K+ recycling is essential for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of salt reabsorption. Inhibition of Kir1.1 in the TAL reduces NKCC2 activity, leading to a diuretic effect.

In the collecting duct , Kir1.1 provides the primary pathway for K+ secretion into the urine. This process is coupled to Na+ reabsorption via the epithelial sodium channel (ENaC). Inhibition of Kir1.1 in this segment leads to potassium sparing.

cluster_tal Thick Ascending Limb cluster_cd Collecting Duct Lumen_TAL Tubular Lumen Cell_TAL Apical Membrane TAL Cell Basolateral Membrane Lumen_TAL->Cell_TAL:f0  Na+, K+, 2Cl- Cell_TAL:f0->Lumen_TAL K+ Blood_TAL Blood Cell_TAL:f2->Blood_TAL Na+ Cell_TAL:f2->Blood_TAL Cl- NKCC2 NKCC2 Kir11_TAL Kir1.1 NaK_TAL Na+/K+ ATPase Inhibitor_TAL VU590 / Tertiapin-Q (Inhibition) Inhibitor_TAL->Kir11_TAL Lumen_CD Tubular Lumen Cell_CD Apical Membrane Principal Cell Basolateral Membrane Lumen_CD->Cell_CD:f0 Na+ Cell_CD:f0->Lumen_CD K+ Blood_CD Blood Cell_CD:f2->Blood_CD Na+ ENaC ENaC Kir11_CD Kir1.1 NaK_CD Na+/K+ ATPase Inhibitor_CD VU590 / Tertiapin-Q (Inhibition) Inhibitor_CD->Kir11_CD

Role of Kir1.1 in the kidney and site of inhibition.

Conclusion

Both VU590 and Tertiapin-Q are valuable tools for investigating the physiological and pathological roles of the Kir1.1 channel. Tertiapin-Q offers high potency, making it suitable for studies requiring near-complete channel block. VU590, as a small molecule, provides a scaffold for the development of more selective and drug-like inhibitors of Kir1.1, which holds therapeutic potential for conditions such as hypertension. The choice between these two inhibitors will depend on the specific requirements of the experimental design, including the desired potency, selectivity, and modality (peptide vs. small molecule).

References

Validating the Effects of VU590 Dihydrochloride: A Comparative Guide to Using an Inactive Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of VU590 dihydrochloride (B599025), a known inhibitor of the inward-rectifier potassium (Kir) channels Kir1.1 (ROMK) and Kir7.1. To distinguish the specific effects of VU590 from potential off-target activities, this guide emphasizes the use of a structurally similar but biologically inactive analogue, VU608, as a critical negative control. Furthermore, we will compare the pharmacological profile of VU590 with other analogues, VU591 and BNBI, which exhibit differential selectivity for Kir1.1 and Kir7.1.

Distinguishing On-Target from Off-Target Effects

In the context of VU590, its inactive analogue, VU608, serves as an essential tool to control for potential off-target effects. Any cellular response elicited by VU590 but not by VU608 can be more confidently attributed to the inhibition of Kir1.1 and/or Kir7.1 channels.

Comparative Pharmacology of VU590 and its Analogues

The following table summarizes the inhibitory potency (IC50) of VU590 and its analogues against Kir1.1 and Kir7.1 channels. This data is critical for designing experiments with appropriate compound concentrations to probe the specific contributions of each channel to a biological response.

CompoundTargetIC50Reference
VU590 Dihydrochloride Kir1.1 (ROMK)~0.2 - 0.29 µM[1][2]
Kir7.1~8 µM[1][2]
VU608 Kir1.1 / Kir7.1Inactive[3]
VU591 Kir1.1 (ROMK)~0.3 µM[4]
Kir7.1No significant inhibition at 10 µM[5]
BNBI Kir1.1 (ROMK)~8 µM (weak)[3]
Kir7.1No significant inhibition up to 100 µM[5]

Experimental Protocols for Validation Studies

To validate the on-target effects of VU590, a combination of electrophysiological and cell-based functional assays is recommended.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique directly measures the ionic currents flowing through Kir channels in the cell membrane. It allows for the precise quantification of channel inhibition by VU590 and its analogues.

Objective: To determine the inhibitory effect of VU590, VU608, VU591, and BNBI on Kir1.1 and Kir7.1 channel currents.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing either human Kir1.1 or Kir7.1 are recommended.

Materials:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose. Bubbled with 95% O2 / 5% CO2.

  • Internal Solution (for Kir channels): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. pH adjusted to 7.2 with KOH, osmolarity ~270 mOsm.

  • Test Compounds: this compound, VU608, VU591, and BNBI dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution to the final desired concentrations.

Procedure:

  • Culture the Kir1.1- or Kir7.1-expressing HEK293 cells on glass coverslips.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.

  • Record baseline currents in the absence of any compound.

  • Perfuse the cells with known concentrations of VU590, VU608, VU591, or BNBI and record the currents at each concentration to determine the dose-dependent inhibition.

  • Analyze the data by measuring the current amplitude at a specific voltage (e.g., -120 mV) and calculate the percentage of inhibition for each compound.

Thallium Flux Assay

This is a high-throughput fluorescence-based assay that provides a functional readout of Kir channel activity. It is particularly useful for screening and for confirming the activity of compounds in a cellular context.

Objective: To measure the inhibition of Kir1.1 and Kir7.1 channel activity by VU590 and its analogues using a thallium flux assay.

Cell Lines: HEK293 cells stably expressing Kir1.1 or Kir7.1.

Materials:

  • Assay Buffer: Composition will be specific to the kit used (e.g., from Molecular Devices).

  • Thallium-sensitive fluorescent dye: (e.g., FLIPR Potassium Assay Kit).

  • Stimulus Buffer: Containing thallium (Tl+) and potassium (K+).

  • Test Compounds: this compound, VU608, VU591, and BNBI.

Procedure:

  • Plate the Kir-expressing cells in a 384-well microplate.

  • Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Pre-incubate the cells with various concentrations of VU590, VU608, VU591, or BNBI for a specified period (e.g., 30 minutes).

  • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

  • Add the stimulus buffer containing Tl+ to initiate the influx of thallium through the open Kir channels.

  • Measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the Kir channel activity.

  • Calculate the percentage of inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the control (vehicle-treated) wells.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental design and the biological context of VU590's action, the following diagrams are provided.

experimental_workflow cluster_electrophysiology Whole-Cell Patch Clamp cluster_thallium_flux Thallium Flux Assay cell_prep Cell Preparation (HEK293-Kir1.1/7.1) seal Gigaohm Seal Formation cell_prep->seal whole_cell Whole-Cell Configuration seal->whole_cell recording Current Recording (Voltage Steps) whole_cell->recording compound_app Compound Application (VU590, VU608, etc.) recording->compound_app analysis Data Analysis (% Inhibition) compound_app->analysis cell_plating Cell Plating (384-well) dye_loading Dye Loading cell_plating->dye_loading compound_inc Compound Incubation dye_loading->compound_inc tl_addition Thallium Addition compound_inc->tl_addition fluorescence_reading Fluorescence Reading tl_addition->fluorescence_reading flux_analysis Data Analysis (% Inhibition) fluorescence_reading->flux_analysis

Caption: Experimental workflows for validating VU590 effects.

The following diagrams illustrate the putative signaling pathways affected by the inhibition of Kir1.1 and Kir7.1 channels by VU590.

Kir1_1_pathway cluster_upstream Upstream Regulators cluster_channel Kir1.1 (ROMK) Channel cluster_downstream Downstream Effects pH Intracellular pH Kir1_1 Kir1.1 pH->Kir1_1 PIP2 PIP2 PIP2->Kir1_1 K_efflux K+ Efflux Kir1_1->K_efflux Membrane_Potential Membrane Potential (Hyperpolarization) K_efflux->Membrane_Potential Na_reabsorption Na+ Reabsorption (via NKCC2 & ENaC) Membrane_Potential->Na_reabsorption VU590 VU590 VU590->Kir1_1 Inhibits

Caption: Putative signaling pathway involving Kir1.1 (ROMK).

Kir7_1_pathway cluster_upstream Upstream Regulators cluster_channel Kir7.1 Channel cluster_downstream Downstream Effects Extracellular_K Extracellular [K+] Kir7_1 Kir7.1 Extracellular_K->Kir7_1 Intracellular_pH Intracellular pH Intracellular_pH->Kir7_1 K_homeostasis K+ Homeostasis Kir7_1->K_homeostasis Membrane_Potential_reg Membrane Potential Regulation K_homeostasis->Membrane_Potential_reg Epithelial_transport Epithelial Transport Membrane_Potential_reg->Epithelial_transport VU590_2 VU590 VU590_2->Kir7_1 Inhibits

Caption: Putative signaling pathway involving Kir7.1.

By employing the inactive analogue VU608 in conjunction with the detailed experimental protocols and considering the differential activities of other analogues, researchers can robustly validate the on-target effects of this compound and gain deeper insights into the physiological roles of Kir1.1 and Kir7.1 channels.

References

Navigating the Waters of Reproducibility: A Comparative Guide to VU590 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comprehensive comparison of VU590 dihydrochloride (B599025), a widely used inhibitor of the renal outer medullary potassium channel (Kir1.1/ROMK), focusing on the consistency of its reported effects and its performance relative to alternative compounds. By presenting quantitative data, detailed experimental protocols, and clear visual representations of its mechanism, this guide aims to equip researchers with the necessary information to critically evaluate the utility of VU590 dihydrochloride in their studies.

Assessing the Reproducibility of this compound's Inhibitory Activity

This compound is a potent inhibitor of the Kir1.1 (ROMK) potassium channel, a key player in renal salt transport and a potential diuretic target. However, it also exhibits off-target activity against the related Kir7.1 channel. The reproducibility of its inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), is a critical factor for the reliability of experimental outcomes.

Multiple independent studies have reported IC50 values for this compound against both its primary target, Kir1.1, and its most significant off-target, Kir7.1. The consistency of these values across different research groups and experimental setups provides a strong indication of the compound's reproducible pharmacological profile.

Data Presentation: A Comparative Look at IC50 Values

The following tables summarize the reported IC50 values for this compound and its alternatives. This allows for a direct comparison of potency and selectivity, key factors in assessing the reproducibility and suitability of a chemical probe.

Table 1: Comparative Inhibitory Potency (IC50) of this compound and Alternatives on Kir1.1 (ROMK)

CompoundReported IC50 (nM) on Kir1.1Reference
This compound ~200 [1][2]
204 [1]
240 [3]
290 [4]
294 [5]
VU591240[3][6]
BNBI8000[3][6]

Table 2: Comparative Inhibitory Potency (IC50) of this compound and Alternatives on Kir7.1

CompoundReported IC50 (µM) on Kir7.1Reference
This compound ~8 [1][2][3][4]
ML4180.31[7][8]
VU7141.5[3]
BNBI>100[6]

The data presented in Table 1 demonstrates a high degree of consistency in the reported IC50 values for this compound on Kir1.1, with most values clustering in the 200-300 nM range. This suggests that the in vitro potency of VU590 on its primary target is highly reproducible across different laboratories. Similarly, the IC50 for the off-target Kir7.1 is consistently reported to be around 8 µM[1][2][3][4].

Unveiling the Mechanism: How this compound Interacts with Kir Channels

This compound acts as a pore blocker, physically obstructing the flow of ions through the Kir1.1 channel. This mechanism of action is voltage-dependent, and the binding site is located within the intracellular pore of the channel[3].

cluster_membrane Cell Membrane Kir1_1 Kir1.1 Channel (extracellular) Kir1_1_pore Channel Pore K_ion_out K+ ion Kir1_1_pore->K_ion_out Exits cell Block Blocked Ion Flow Kir1_1_intra Kir1.1 Channel (intracellular) VU590 VU590 dihydrochloride VU590->Kir1_1_pore Blocks pore K_ion_in K+ ion K_ion_in->Kir1_1_pore Enters cell

This compound blocks the Kir1.1 channel pore.

Experimental Protocols: Ensuring Methodological Consistency

The primary method for determining the IC50 of this compound is whole-cell patch-clamp electrophysiology. Adherence to a standardized protocol is crucial for obtaining reproducible results.

Representative Whole-Cell Patch-Clamp Protocol for Kir1.1 Inhibition Assay
  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding the human Kir1.1 (ROMK) channel using a suitable transfection reagent.

  • Electrophysiological Recording:

    • Recordings are performed 24-48 hours post-transfection.

    • The standard bath solution contains (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES-Na+, with the pH adjusted to 7.4.

    • The intracellular pipette solution contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2 with KOH.

    • Borosilicate glass pipettes with a resistance of 3-7 MΩ are used.

    • Whole-cell currents are recorded using a patch-clamp amplifier. Cells are voltage-clamped at a holding potential of -75 mV.

    • To elicit Kir1.1 currents, cells are stepped to -120 mV for 200 ms (B15284909) and then ramped to +120 mV.

  • Compound Application and Data Analysis:

    • A stable baseline current is established before the application of this compound.

    • The compound is applied at various concentrations to the bath solution.

    • The steady-state block is measured at each concentration.

    • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

A Prepare Transfected HEK293 Cells B Establish Whole-Cell Patch Clamp A->B C Record Baseline Kir1.1 Current B->C D Apply VU590 (Increasing Concentrations) C->D E Measure Steady-State Current Block D->E E->D Next concentration F Construct Concentration-Response Curve E->F G Calculate IC50 F->G

Experimental workflow for IC50 determination.

Comparison with Alternatives

While this compound is a valuable tool, its off-target activity on Kir7.1 may be a confounding factor in some experimental contexts. Several alternative inhibitors with improved selectivity or different potency profiles are available.

  • VU591: A close analog of VU590, VU591 exhibits similar potency for Kir1.1 (IC50 of 240 nM) but with significantly improved selectivity. It was found to be selective for Kir1.1 when screened against a panel of over 65 other ion channels, transporters, and receptors[3][6].

  • BNBI: This compound is a less potent but more selective inhibitor of Kir1.1 (IC50 of 8 µM) and shows no activity on Kir7.1 at concentrations up to 100 µM[3][6].

  • ML418: For researchers specifically interested in Kir7.1, ML418 is a potent and selective inhibitor with an IC50 of 310 nM. It was found to have a relatively clean ancillary pharmacology when evaluated against a panel of 64 GPCRs, ion channels, and transporters[7][8].

Conclusion

The available data strongly suggest that the inhibitory effects of this compound on its primary target, Kir1.1, are highly reproducible. The consistent reporting of its IC50 value across multiple studies provides confidence in its use as a pharmacological tool. However, its known off-target activity on Kir7.1 necessitates careful consideration of experimental design and data interpretation. For studies requiring high selectivity for Kir1.1, VU591 presents a compelling alternative. Conversely, for investigations focused on Kir7.1, ML418 offers superior potency and selectivity. By understanding the pharmacological profile of this compound and its alternatives, researchers can make informed decisions to enhance the reliability and reproducibility of their findings.

References

Essential Control Experiments for VU590 Dihydrochloride Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the function and therapeutic potential of the Kir1.1 (ROMK) potassium channel inhibitor, VU590 dihydrochloride (B599025), rigorous experimental design with appropriate controls is paramount to ensure the validity and reproducibility of findings. This guide provides a comparative overview of essential control experiments, detailing methodologies and presenting key data to aid in the robust design of studies involving VU590 dihydrochloride.

Understanding this compound

This compound is a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK), with a half-maximal inhibitory concentration (IC50) of approximately 290-294 nM.[1] It also exhibits inhibitory activity against Kir7.1, albeit at a higher concentration (IC50 ≈ 8 µM).[1] VU590 has been shown to have no significant effect on Kir2.1 or Kir4.1 channels.[2] The mechanism of action for VU590 is through intracellular pore blockage of the Kir1.1 channel in a voltage- and potassium-dependent manner.

Key Control Compounds: A Comparative Overview

To unequivocally attribute the observed effects to the specific inhibition of Kir1.1 by VU590, a panel of positive and negative controls should be employed. This allows for the dissection of on-target versus off-target effects and provides a broader context for the compound's activity.

CompoundTarget(s)Typical ConcentrationRationale for Use
This compound Kir1.1 (IC50 ≈ 290 nM) , Kir7.1 (IC50 ≈ 8 µM)100 nM - 10 µMPrimary experimental compound.
VU608 InactiveEquivalent to VU590Negative Control: A structurally similar but inactive analog of VU590, crucial for demonstrating that the observed effects are not due to non-specific chemical properties.
VU591 Kir1.1 (IC50 ≈ 240 nM) 100 nM - 1 µMPositive Control (Selective): A more selective Kir1.1 inhibitor with minimal off-target effects on Kir7.1, helping to confirm that the effects are mediated specifically through Kir1.1 inhibition.[3][4]
Barium (BaCl₂) Non-selective Kir channel blocker10 µM - 1 mMPositive Control (Non-selective): A well-established, non-selective blocker of most Kir channels. Useful for confirming the presence and general function of Kir channels in the experimental system.
Chloroquine Kir2.1, Kir6.2, Kir4.11 µM - 100 µMComparator/Off-target Control: An inhibitor of other Kir channel subtypes, useful for assessing the selectivity of VU590's effects.
Nortriptyline Kir4.110 µM - 100 µMComparator/Off-target Control: Another inhibitor of a different Kir channel subtype, further aiding in the evaluation of VU590's selectivity.

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and comparable data. Below are summaries of key methodologies for studying this compound and its controls.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a whole-cell configuration.

Objective: To characterize the inhibitory effect of VU590 and control compounds on Kir1.1 currents.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the Kir1.1 channel are commonly used.

Protocol Summary:

  • Cell Preparation: Plate HEK293-Kir1.1 cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH adjusted to 7.2 with KOH).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments for 500 ms) to elicit Kir1.1 currents.

  • Compound Application: Perfuse the bath with the external solution containing the test compound (VU590, VU608, VU591, Barium, etc.) at various concentrations.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -100 mV) before and after compound application. Plot concentration-response curves to determine the IC50 value.

Inside-Out Patch-Clamp Electrophysiology

This configuration is particularly useful for investigating the intracellular mechanism of action of VU590.

Objective: To confirm the intracellular pore-blocking mechanism of VU590.

Protocol Summary:

  • Patch Excision: After forming a gigaohm seal in the cell-attached mode, retract the pipette to excise a patch of membrane, with the intracellular side facing the bath solution.

  • Solutions: Use the same external and internal solutions as in the whole-cell configuration, but the internal solution will now be the bath solution.

  • Compound Application: Apply VU590 and control compounds directly to the intracellular face of the channel via the bath solution.

  • Data Analysis: Analyze the channel activity (open probability, current amplitude) before and after compound application.

Thallium Flux Assay

A high-throughput fluorescence-based assay to screen for and characterize Kir channel inhibitors.

Objective: To measure the activity of Kir1.1 channels by monitoring the influx of thallium (Tl⁺), a surrogate for K⁺.

Protocol Summary:

  • Cell Plating: Seed HEK293-Kir1.1 cells in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with various concentrations of VU590, controls, and vehicle.

  • Thallium Stimulation: Add a stimulus buffer containing Tl₂SO₄ to initiate Tl⁺ influx through open Kir1.1 channels.

  • Fluorescence Reading: Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to Kir1.1 channel activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the biological context of VU590 studies, the following diagrams are provided.

Experimental Workflow: Patch-Clamp Electrophysiology

PatchClamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_treatment Compound Application cluster_analysis Data Analysis Plating Plate HEK293-Kir1.1 cells on coverslips GigaSeal Form Gigaohm Seal Plating->GigaSeal WholeCell Achieve Whole-Cell Configuration GigaSeal->WholeCell VoltageClamp Apply Voltage Protocol WholeCell->VoltageClamp CurrentMeasure Measure Baseline Currents VoltageClamp->CurrentMeasure CompoundApp Perfuse with Test Compound CurrentMeasure->CompoundApp PostDrugMeasure Measure Post-Drug Currents CompoundApp->PostDrugMeasure Washout Washout PostDrugMeasure->Washout CRC Generate Concentration- Response Curve PostDrugMeasure->CRC IC50 Calculate IC50 CRC->IC50

Caption: Workflow for whole-cell patch-clamp experiments.

Experimental Workflow: Thallium Flux Assay

ThalliumFlux_Workflow CellPlating Seed HEK293-Kir1.1 cells in multi-well plate DyeLoading Load cells with Thallium-sensitive dye CellPlating->DyeLoading CompoundIncubation Incubate with Test Compounds DyeLoading->CompoundIncubation ThalliumStimulation Add Thallium Stimulus Buffer CompoundIncubation->ThalliumStimulation FluorescenceReading Measure Fluorescence (Kinetic Read) ThalliumStimulation->FluorescenceReading DataAnalysis Analyze Data & Calculate IC50 FluorescenceReading->DataAnalysis

Caption: Workflow for the thallium flux assay.

Signaling Pathway: Role of Kir1.1 in Renal Epithelial Cells

Kir11_Signaling cluster_lumen Apical Lumen (Urine) cluster_cell Renal Epithelial Cell cluster_blood Basolateral (Blood) cluster_inhibitor Lumen_K K+ Lumen_Na Na+ ENaC ENaC Lumen_Na->ENaC Na+ Influx Kir11 Kir1.1 (ROMK) Kir11->Lumen_K K+ Efflux K_Secretion K+ Secretion Kir11->K_Secretion Na_Reabsorption Na+ Reabsorption ENaC->Na_Reabsorption NaK_ATPase Na+/K+ ATPase Blood_Na Na+ NaK_ATPase->Blood_Na 3 Na+ Out MembranePotential Membrane Potential K_Secretion->MembranePotential Hyperpolarizes Na_Reabsorption->MembranePotential Depolarizes Blood_K K+ Blood_K->NaK_ATPase 2 K+ In VU590 VU590 VU590->Kir11 blocks

Caption: Simplified Kir1.1 signaling in renal cells.

By incorporating these essential controls and detailed methodologies, researchers can ensure the generation of high-quality, reliable data in their studies of this compound, ultimately contributing to a clearer understanding of Kir1.1 channel function and its potential as a therapeutic target.

References

A Head-to-Head Comparison of VU590 and Other Kir Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of VU590 and other prominent inwardly rectifying potassium (Kir) channel blockers. This analysis is supported by experimental data to facilitate informed decisions in research and development.

In the landscape of Kir channel pharmacology, VU590 has emerged as a significant tool for studying the physiological roles of these channels. However, a nuanced understanding of its performance relative to other available blockers is crucial for selecting the appropriate compound for specific research applications. This guide offers a detailed comparison of VU590 with other key Kir channel inhibitors, focusing on their potency, selectivity, and mechanisms of action.

Quantitative Comparison of Kir Channel Blockers

The following table summarizes the inhibitory potency (IC50) and selectivity of VU590 against other notable Kir channel blockers. This data is compiled from various experimental findings to provide a clear, comparative overview.

CompoundPrimary Target(s)IC50Selectivity NotesMechanism of Action
VU590 Kir1.1 (ROMK), Kir7.1Kir1.1: ~240-290 nM[1][2], Kir7.1: ~8 µM[1][2][3]No significant effect on Kir2.1 and Kir4.1.[2][4] Moderately selective for Kir1.1 over Kir7.1.Pore blocker; accesses binding site from the cytoplasm.[2][4]
VU591 Kir1.1 (ROMK)~240 nM[2]Highly selective for Kir1.1 over Kir7.1 and other Kir channels.[2][5]Pore blocker.[2]
ML418 Kir7.1310 nM[6]Selective Kir7.1 inhibitor.Pore blocker.[6]
BNBI Kir1.1 (ROMK)~8 µM[2]Selective for Kir1.1; no effect on Kir7.1 at concentrations up to 100 µM.[2]Not specified, but structurally similar to VU590.[2]
ML133 Kir2.x channelsNot specified in provided resultsSelectively inhibits Kir2.x channels.[7]Not specified in provided results.
Chloroquine (B1663885) Kir2.1Not specified in provided resultsAlso has antimalarial properties.Interacts with polyamine binding sites in the cytoplasmic region to block the channel.[4][7]
Nortriptyline Kir4.1Not specified in provided resultsTricyclic antidepressant with off-target Kir channel activity.[8]Pore blocker.[4]
Mepyramine Kir2.x channelsNot specified in provided resultsFirst-generation antihistamine with off-target Kir channel activity.[4][7]Not specified in provided results.
Diphenhydramine Kir2.x channelsNot specified in provided resultsFirst-generation antihistamine with off-target Kir channel activity.[4]Not specified in provided results.

Experimental Protocols

The characterization and comparison of these Kir channel blockers rely on robust experimental methodologies. Below are detailed protocols for two key assays frequently cited in the literature.

High-Throughput Screening using Thallium Flux Assay

This assay is a common method for screening large compound libraries to identify potential Kir channel modulators.

Objective: To identify small molecules that inhibit or activate Kir channels by measuring thallium influx into cells expressing the channel of interest.

Principle: Thallium (Tl+) is a surrogate for potassium (K+) and can pass through K+ channels. The assay utilizes a Tl+-sensitive fluorescent dye that increases in fluorescence upon Tl+ binding. A change in fluorescence intensity in the presence of a test compound indicates modulation of channel activity.

Methodology:

  • Cell Culture: Stably transfected HEK293 cells expressing the Kir channel of interest (e.g., Kir1.1) are cultured in 384-well plates.[9]

  • Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye.

  • Compound Addition: Test compounds from a chemical library are added to the wells.

  • Thallium Stimulation: A buffer containing Tl+ is added to initiate ion flux through the Kir channels.

  • Fluorescence Reading: The fluorescence intensity in each well is measured over time using a plate reader. A decrease in fluorescence compared to control wells (containing no inhibitor) suggests channel block.

  • Data Analysis: The IC50 values are determined by measuring the concentration-dependent inhibition of the Tl+ flux.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the biophysical and pharmacological properties of ion channels.

Objective: To directly measure the ionic currents flowing through Kir channels and determine the effect of a compound on channel activity.

Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to gain electrical access to the whole cell. This allows for the control of the membrane potential and the measurement of the resulting ionic currents.

Methodology:

  • Cell Preparation: Cells expressing the Kir channel of interest are plated on coverslips.

  • Pipette Preparation: Glass micropipettes are filled with an intracellular solution and mounted on a micromanipulator.

  • Giga-seal Formation: The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a giga-ohm seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Current Recording: The membrane potential is clamped at various voltages, and the resulting Kir channel currents are recorded in the absence and presence of the test compound.

  • Data Analysis: The percentage of current inhibition is calculated at different compound concentrations to determine the IC50. The voltage-dependence of the block can also be assessed.[6]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel Kir channel blockers, from initial high-throughput screening to detailed electrophysiological validation.

Kir_Blocker_Discovery_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization HTS_Start Compound Library Thallium_Flux_Assay Thallium Flux Assay on Kir-expressing cells HTS_Start->Thallium_Flux_Assay HTS_Hits Primary Hits Thallium_Flux_Assay->HTS_Hits Dose_Response Dose-Response Studies HTS_Hits->Dose_Response Electrophysiology Patch-Clamp Electrophysiology Dose_Response->Electrophysiology Selectivity_Screening Selectivity Profiling (other Kir channels) Electrophysiology->Selectivity_Screening Validated_Hits Validated Hits Selectivity_Screening->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Validated_Hits->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound Preclinical_Development Preclinical_Development Lead_Compound->Preclinical_Development Preclinical Development

Caption: Workflow for Kir channel blocker discovery.

Concluding Remarks

The selection of a Kir channel blocker is contingent upon the specific research question and the Kir channel subtype of interest. VU590 is a potent inhibitor of Kir1.1 but also exhibits activity against Kir7.1. For studies requiring high selectivity for Kir1.1, VU591 presents a superior alternative. Conversely, ML418 is a valuable tool for specifically investigating the function of Kir7.1. Older, less selective compounds like chloroquine and antihistamines, while historically important, should be used with caution due to their off-target effects. The continued development of novel, highly selective Kir channel modulators will be instrumental in advancing our understanding of the physiological and pathophysiological roles of these critical ion channels.

References

Comparative Selectivity Assessment of VU590 Dihydrochloride Against a Panel of Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ion channel selectivity of VU590 dihydrochloride (B599025), a known inhibitor of the inwardly rectifying potassium (Kir) channels. The data presented here is intended to assist researchers in evaluating the suitability of VU590 dihydrochloride for their studies and to compare its performance against alternative compounds.

Executive Summary

This compound is a potent inhibitor of the renal outer medullary potassium (ROMK) channel, Kir1.1, with a reported IC50 of approximately 290 nM.[1][2] It also exhibits inhibitory activity against Kir7.1, with an IC50 of around 8 µM.[1][2] Notably, this compound has been reported to have no effect on Kir2.1 and Kir4.1 channels.[3] This profile indicates a moderate selectivity within the Kir channel family. For a comprehensive understanding of its potential off-target effects, a broader assessment against other ion channel families is crucial. This guide presents available data on the selectivity of this compound and compares it with other relevant Kir channel inhibitors.

Selectivity Profile of this compound and Alternatives

The following table summarizes the inhibitory potency (IC50) of this compound and selected alternative compounds against a panel of inwardly rectifying potassium (Kir) channels. The data has been compiled from various published studies.

Ion ChannelThis compound (IC50)VU591 (IC50)ML418 (IC50)
Kir1.1 (ROMK) ~290 nM[1][2]~300 nM>17-fold selectivity for Kir7.1
Kir2.1 No effect[3]No significant activity>17-fold selectivity for Kir7.1
Kir2.2 Data not availableData not available>17-fold selectivity for Kir7.1
Kir2.3 Data not availableData not available>17-fold selectivity for Kir7.1
Kir3.1/3.2 Data not availableData not available>17-fold selectivity for Kir7.1
Kir4.1 No effect[3]Data not available>17-fold selectivity for Kir7.1
Kir6.2 Data not availableData not available~0.31 µM
Kir7.1 ~8 µM[1][2]Selective over Kir7.10.31 µM

Experimental Methodologies

The determination of ion channel inhibition is primarily conducted using two key experimental techniques: electrophysiology (specifically, patch-clamp) and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion flow through channels in a cell membrane.

Experimental Workflow:

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Compound Application & Data Analysis cell_culture Cells expressing the target ion channel are cultured cell_plating Cells are plated onto coverslips for recording cell_culture->cell_plating patch_pipette A glass micropipette filled with conductive solution approaches a single cell cell_plating->patch_pipette giga_seal A high-resistance 'gigaohm' seal is formed between the pipette and cell membrane patch_pipette->giga_seal whole_cell The cell membrane under the pipette is ruptured to gain electrical access to the cell interior giga_seal->whole_cell voltage_clamp The membrane potential is clamped at a set voltage whole_cell->voltage_clamp current_measurement Ion channel currents are recorded in response to voltage steps voltage_clamp->current_measurement baseline Baseline channel activity is recorded current_measurement->baseline compound_app This compound or alternative is applied at various concentrations baseline->compound_app inhibition_measurement The degree of current inhibition is measured compound_app->inhibition_measurement ic50 IC50 values are calculated from concentration-response curves inhibition_measurement->ic50

Figure 1: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Detailed Protocol:

  • Cell Culture: Mammalian cells (e.g., HEK293 or CHO) stably or transiently expressing the ion channel of interest are cultured under standard conditions.

  • Recording Solutions:

    • External (Bath) Solution: Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution: Typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.

  • Data Acquisition: Whole-cell currents are recorded using a patch-clamp amplifier and digitizer. Cells are typically held at a potential of -80 mV. Voltage steps or ramps are applied to elicit channel activity.

  • Compound Application: Test compounds are diluted to the desired concentrations in the external solution and perfused over the cell.

  • Data Analysis: The percentage of current inhibition is calculated by comparing the current amplitude in the presence of the compound to the baseline current. IC50 values are determined by fitting the concentration-response data to a Hill equation.

Thallium Flux Assay

This is a fluorescence-based high-throughput screening method that uses thallium (Tl+) as a surrogate for potassium (K+).

Signaling Pathway:

cluster_cell Cell Interior cluster_extracellular Extracellular Space dye Thallium-sensitive fluorescent dye fluorescence Increased Fluorescence dye->fluorescence tl_influx Tl+ influx through open Kir channels tl_influx->dye binds to tl_ion Thallium (Tl+) kir_channel Kir Channel tl_ion->kir_channel passes through kir_channel->tl_influx inhibitor This compound inhibitor->kir_channel blocks

Figure 2: Principle of the Thallium Flux Assay for Kir Channels.

Detailed Protocol:

  • Cell Plating: Cells expressing the target Kir channel are plated in 384-well microplates.

  • Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2 or a commercially available kit like FluxOR™) which enters the cells.[4]

  • Compound Incubation: The cells are pre-incubated with this compound or the alternative compounds at various concentrations.

  • Thallium Stimulation: A stimulus buffer containing thallium is added to the wells.

  • Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader. The influx of thallium through open channels leads to an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the compound to the control wells. IC50 values are then determined from the concentration-response curves.

Conclusion

This compound is a valuable tool for studying Kir1.1 and, to a lesser extent, Kir7.1 channels. Its moderate selectivity within the Kir family and the current lack of a comprehensive selectivity profile against other ion channel families should be carefully considered when interpreting experimental results. For studies requiring higher selectivity for Kir1.1, VU591 may be a more suitable alternative. Conversely, for investigations focused on Kir7.1, ML418 offers greater potency and selectivity over other Kir channels. The choice of inhibitor should be guided by the specific research question and the expression profile of ion channels in the experimental system. Researchers are encouraged to perform their own in-house selectivity testing to validate the activity of these compounds in their specific cellular context.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for VU590 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for VU590 dihydrochloride (B599025), a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK).[1] As with many research chemicals, the toxicological properties of VU590 dihydrochloride may not be fully characterized, necessitating cautious handling and adherence to established safety protocols.[2]

Hazard Assessment and Safety Precautions

Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the public domain, general safety data for similar research compounds advises treating the substance as potentially hazardous.

Personal Protective Equipment (PPE): When handling this compound, all personnel should wear the following PPE to minimize exposure:

PPE CategorySpecificationRationale
Hand Protection Impermeable chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[3][4]

Experimental Protocol for Chemical Waste Neutralization (General Guidance):

Note: This is a general procedure for the neutralization of acidic or basic chemical waste. The applicability to this compound waste solutions should be confirmed based on the specific waste composition.

  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Dilution: If dealing with a concentrated solution, it may be necessary to dilute it with an appropriate solvent (e.g., water) in a larger container to control the neutralization reaction.

  • Neutralization:

    • For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate solution) while stirring continuously.

    • For basic solutions, slowly add a weak acid (e.g., citric acid solution).

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. The target pH is typically between 6.0 and 8.0 for neutral waste.

  • Final Disposal: Once neutralized, the solution should still be treated as chemical waste and handed over to a licensed disposal company.

Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Disposal Path start Start: Have this compound Waste ppe Wear Appropriate PPE start->ppe collect_waste Collect in a Designated, Labeled Container ppe->collect_waste check_form Is the waste solid or in solution? collect_waste->check_form solid_disposal Package solid waste for licensed disposal check_form->solid_disposal Solid solution_disposal Package liquid waste for licensed disposal check_form->solution_disposal Solution contact_disposal Contact Licensed Chemical Waste Disposal Company solid_disposal->contact_disposal solution_disposal->contact_disposal end End: Waste Transferred for Disposal contact_disposal->end

Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a liquid spill, use an inert absorbent material to contain the spill before placing it in a disposal container.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting: Report the incident to the laboratory supervisor and the institution's environmental health and safety office.

Regulatory Compliance

It is the responsibility of the researcher and their institution to comply with all regulations governing hazardous waste. This includes proper labeling, storage, and documentation of all waste streams. Waste should be handed over to a licensed and approved waste disposal company for final treatment and disposal.[4] Always consult your institution's specific waste management guidelines.[6]

References

Safeguarding Researchers: A Comprehensive Guide to Handling VU590 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of VU590 dihydrochloride (B599025), a potent and moderately selective ROMK (Kir1.1) inhibitor.[1][2] Adherence to these procedural steps will minimize risk and establish a secure research environment.

I. Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE).[3] The following table summarizes the mandatory PPE for handling VU590 dihydrochloride in both powdered and solution forms.

PPE Category Solid (Powder) Form Solution Form Rationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Chemical splash goggles.Protects against airborne particles and chemical splashes that can cause serious eye damage.[3][4][5]
Hand Protection Double-layered chemical-resistant gloves (e.g., nitrile).Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound. Double-gloving is recommended for powders to mitigate contamination during de-gowning.[4]
Body Protection A fully buttoned lab coat or a disposable gown.A fully buttoned lab coat.Shields skin and personal clothing from spills and contamination.[3][4]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Not generally required if handled in a certified chemical fume hood.Necessary when weighing or handling the powder outside of a fume hood to prevent inhalation.[6][7]
Footwear Closed-toe shoes.Closed-toe shoes.Protects feet from spills and falling objects.[3][4]

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key procedural steps.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Disposal receiving Receive Package inspect Inspect for Damage receiving->inspect storage Store at -20°C inspect->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving solid_waste Dispose of Contaminated Solid Waste dissolving->solid_waste liquid_waste Dispose of Liquid Waste dissolving->liquid_waste decontaminate Decontaminate Work Area solid_waste->decontaminate liquid_waste->decontaminate

Caption: Workflow for safely handling this compound.

III. Step-by-Step Handling Procedures

A. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow institutional protocols for damaged chemical packages.

  • Storage: this compound should be stored at -20°C. Ensure the container is tightly sealed and stored in a designated, clearly labeled area for potent compounds.

B. Preparation of Solutions:

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above. For handling the solid form, a respirator is crucial.

  • Engineering Controls: All work with this compound, especially when in powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Weighing:

    • Tare a clean, tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.

    • Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Dissolution:

    • Add the weighed powder to a suitable vessel containing the appropriate solvent.

    • Gently swirl or stir the mixture until the solid is completely dissolved.

C. Spill Management:

  • Small Spills:

    • For small powder spills, gently cover with a damp paper towel to avoid generating dust.

    • For small liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Wipe the area with a suitable decontaminating solution.

    • All cleanup materials must be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Follow established emergency procedures for hazardous chemical spills.

IV. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, labeled hazardous waste container.[9]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[9]

B. Disposal Procedure:

  • All waste must be disposed of through the institution's hazardous waste management program.[9]

  • Ensure that all waste containers are properly sealed and labeled with the chemical name and hazard information.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.